6-Methylpurine
Descripción
Propiedades
IUPAC Name |
6-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHUEFSSMBHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073283 | |
| Record name | 1H-Purine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-03-7 | |
| Record name | 6-Methylpurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylpurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEO6WX0OZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Methylpurine: Chemical Properties, Structure, and Biological Activity
This technical guide provides a comprehensive overview of the core chemical properties, structural features, and biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and biochemical research.
Core Chemical and Structural Properties
This compound is a purine (B94841) derivative with a methyl group at the 6-position.[1] It is recognized for its role as a cytotoxic adenine (B156593) analog and its applications in cancer gene therapy research.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₄ | [1][4][5] |
| Molecular Weight | 134.14 g/mol | [1][4][5] |
| Appearance | Light yellow powder / White solid | [1][6] |
| Melting Point | 237-238 °C | [6] |
| Solubility | Water: 50 mg/mL; 200 g/L (at 20 °C) | [4] |
| Storage Temperature | -20°C to ≤ -4°C | [1] |
Structural Identifiers
The unique chemical structure of this compound can be represented by several standard chemical identifiers, crucial for database searches and computational modeling.
| Identifier | Value | Source(s) |
| IUPAC Name | 6-methyl-7H-purine | [4] |
| CAS Number | 2004-03-7 | [1][4][5] |
| SMILES | Cc1ncnc2[nH]cnc12 | |
| InChI | 1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10) | |
| InChIKey | SYMHUEFSSMBHJA-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
This compound is a toxic adenine analog that exerts its biological effects through several mechanisms, making it a compound of interest in cancer therapy.[2][6] Its primary mode of action involves its conversion into active metabolites that interfere with nucleic acid synthesis.[7]
Upon cellular uptake, this compound is metabolized to this compound-ribonucleoside triphosphate (MeP-R-TP).[7] This active metabolite can then be incorporated into both RNA and DNA, leading to the inhibition of protein and nucleic acid synthesis.[6][7] Furthermore, this compound is known to be an inhibitor of purine-nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway.[4] This inhibition can disrupt the normal cellular pool of purine nucleotides.
The metabolic activation and subsequent cytotoxic effects of this compound are illustrated in the following signaling pathway diagram.
Caption: Metabolic activation and cytotoxic mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility. Below are summaries of synthesis protocols cited in the literature.
Synthesis of this compound Riboside
A common method for the synthesis of this compound nucleosides involves the coupling of this compound with a protected ribose derivative.
Protocol:
-
Preparation of the Glycosyl Donor: 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose is treated with 30% hydrobromic acid in acetic acid to generate the corresponding bromosugar.
-
Coupling Reaction: The bromosugar is dissolved in acetonitrile, and this compound is added. The reaction mixture is refluxed for an extended period (e.g., 40 hours).
-
Workup and Purification: After cooling, the reaction is quenched with concentrated ammonium (B1175870) hydroxide (B78521) and concentrated in vacuo. The resulting oil is triturated with ether. The crude product is then purified by silica (B1680970) gel column chromatography.[8]
-
Deprotection: The benzoyl protecting groups are removed by treating the product with a mixture of methanol (B129727) and concentrated ammonium hydroxide to yield the final this compound-β-D-riboside.[8]
The general workflow for the synthesis of this compound and its nucleosides is depicted below.
Caption: General workflow for the synthesis of this compound and its nucleosides.
Palladium-Catalyzed Cross-Coupling Synthesis
An efficient method for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction.
Protocol:
-
A 6-chloropurine derivative is reacted with methylzinc bromide (CH₃ZnBr).
-
The reaction is catalyzed by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ((Ph₃P)₄Pd).
-
This methodology provides a high-yield synthesis of this compound and its derivatives.[9][10]
Conclusion
This compound is a well-characterized purine analog with significant potential in biochemical research and as an anticancer agent. Its defined chemical properties, structure, and mechanism of action provide a solid foundation for its use in drug development, particularly in the context of suicide gene therapy. The experimental protocols outlined in this guide offer a starting point for researchers looking to synthesize and evaluate this compound and its derivatives in various experimental settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H6N4 | CID 5287547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 2004-03-7 [chemicalbook.com]
- 7. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient syntheses of this compound and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Methylpurine as a Cytotoxic Adenine Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methylpurine (6-MeP), a cytotoxic adenine (B156593) analog with significant potential in cancer therapy. This document details its mechanism of action, the signaling pathways it modulates, and its metabolic activation. Furthermore, it presents quantitative cytotoxicity data, known resistance mechanisms, and detailed experimental protocols for its synthesis and evaluation.
Mechanism of Action
This compound is a purine (B94841) analog that exerts its cytotoxic effects after intracellular activation.[1][2] Once inside the cell, it is converted to its active metabolite, this compound-ribonucleoside triphosphate (MeP-R-TP).[1] The primary mechanisms of its cytotoxicity include:
-
Inhibition of Macromolecule Synthesis: 6-MeP treatment leads to the inhibition of DNA, RNA, and protein synthesis.[1]
-
Nucleic Acid Incorporation: The analog is incorporated into both RNA and DNA, which can disrupt their normal function and lead to cellular damage.[1]
-
Induction of Apoptosis: 6-MeP is a potent inducer of apoptosis, or programmed cell death. This process is often phase-specific, with the G0/G1 phase being the most sensitive.[3] Functional p53, a key tumor suppressor protein, is required for the efficient induction of apoptosis by alkylpurines.[3]
-
Cell Cycle Arrest: The related compound 6-mercaptopurine (B1684380) (6-MP) has been shown to cause cell cycle arrest at the G2/M phase and delay S-phase progression, ultimately leading to apoptosis.[4][5] These effects are mediated by the p53 protein.[4]
Unlike many conventional chemotherapeutic agents, 6-MeP demonstrates toxicity in both proliferating and quiescent (non-proliferating) cells, which suggests a significant advantage in cancer treatment.[1]
Metabolic Activation and Pathway
The cytotoxicity of this compound is dependent on its conversion to active nucleotide forms within the cell. The metabolic pathway involves its conversion to MeP-ribonucleoside triphosphate (MeP-R-TP).[1] This active metabolite has a remarkably long intracellular half-life of approximately 48 hours, compared to about 5 hours for ATP, which contributes to its sustained cytotoxic effect.[1] In some therapeutic strategies, such as suicide gene therapy, a non-toxic prodrug like 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methylpurine (6-MePdR) is administered.[6][7] This prodrug is then converted to the toxic base 6-MeP specifically within tumor cells that have been engineered to express an enzyme like E. coli purine nucleoside phosphorylase (PNP).[1][6][7]
Signaling Pathways in this compound-Induced Apoptosis
This compound and related alkylpurines modulate key signaling pathways to induce apoptosis. Studies have shown that these compounds inhibit the phosphatidylinositol 3-kinase (PI3-K)/p70 S6 kinase (p70S6K) pathway while simultaneously activating the ras-raf mitogen-activated kinase (MAPK) pathway.[3] The inhibition of the p70S6K pathway alone is not sufficient to induce apoptosis.[3] It is the concurrent activation of the MAPK pathway and inhibition of the p70S6K pathway that is proposed to trigger the apoptotic response in the cell.[3] This entire process is dependent on the presence of a functional p53 tumor suppressor protein.[3]
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound and its derivatives has been evaluated in various human tumor cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| This compound (MeP) | CEM | 9 µM | 4 hours | [1] |
| This compound-β-D-riboside (β-D-MPR) | Human Tumor Cell Lines (unspecified) | 6 to 34 nM | Not Specified | [8] |
| 6-Methyl-purine-α-D-riboside (α-D-MPR) | Human Tumor Cell Lines (unspecified) | 1.47 to 4.83 µM | Not Specified | [8] |
| 6-Fluoromethylpurine (6-FMeP) | CCRF-CEM | 2 µM | Not Specified | [9] |
| 6-Fluoromethylpurine Riboside | CCRF-CEM | 0.03 µM | Not Specified | [9] |
Mechanisms of Resistance
Resistance to this compound can develop through specific cellular mechanisms. The primary identified mechanism involves the adenine salvage pathway.
-
Defective Adenine Phosphoribosyltransferase (APRTase): Resistance to 6-MeP can be conferred by a defective or mutated adenine phosphoribosyltransferase (APRTase) enzyme.[10][11] APRTase is crucial for the metabolic activation of adenine and its analogs. A reduction in its activity prevents the conversion of 6-MeP into its cytotoxic nucleotide form.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.
A high-yield synthesis of this compound can be achieved from 6-chloropurine (B14466) derivatives. One effective method involves an organozinc coupling reaction.[6]
-
Preparation of 6-chloro-9-(tetrahydropyranyl)purine: Start with commercially available 6-chloropurine. Protect the N9 position using a tetrahydropyranyl (THP) group.
-
Coupling Reaction: React the protected 6-chloropurine derivative with methylzinc bromide (CH3ZnBr) in the presence of a palladium catalyst, such as (Ph3P)4Pd.[12] This reaction substitutes the chlorine atom at the 6-position with a methyl group.
-
Deprotection: Remove the THP protecting group using aqueous acid in a solvent like tetrahydrofuran (B95107) (THF) to yield the final product, this compound.[6]
This protocol outlines a standard procedure to determine the IC50 value of 6-MeP in a cancer cell line (e.g., CCRF-CEM).
References
- 1. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A long-acting suicide gene toxin, this compound, inhibits slow growing tumors after a single administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Resistance to this compound is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to this compound is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Convenient syntheses of this compound and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicology Profile of 6-Methylpurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Methylpurine (6-MeP) is a purine (B94841) analog with demonstrated cytotoxic and antineoplastic properties. Its mechanism of action is primarily centered on its intracellular conversion to the active metabolite, this compound ribonucleoside triphosphate (MeP-R-TP), which is subsequently incorporated into cellular DNA and RNA. This event disrupts nucleic acid and protein synthesis, leading to cell death in both proliferating and quiescent cells. While its efficacy in preclinical models is noted, a comprehensive understanding of its toxicology profile is critical for further development. This document provides an in-depth overview of the known toxicological characteristics of this compound, including its mechanism of action, metabolic activation, and effects on cellular signaling pathways. It summarizes available quantitative toxicity data, outlines relevant experimental methodologies, and discusses genotoxic, carcinogenic, and developmental risks based on current knowledge. Areas with limited or unavailable data, such as in vivo acute toxicity and reproductive toxicology, are explicitly noted.
Mechanism of Toxic Action
The primary mechanism of this compound's toxicity is its function as an antimetabolite. Following cellular uptake, it undergoes metabolic activation to its triphosphate form, which acts as a fraudulent nucleotide.
Key Toxic Actions:
-
Inhibition of Nucleic Acid Synthesis: The key toxic metabolite, this compound-ribonucleoside triphosphate (MeP-R-TP), is incorporated into both RNA and DNA.[1][2] This incorporation disrupts the normal processes of transcription and replication, leading to a potent inhibition of RNA, DNA, and subsequent protein synthesis.[1][2]
-
Cytotoxicity in Proliferating and Quiescent Cells: Unlike many chemotherapeutic agents that target only rapidly dividing cells, this compound has demonstrated toxicity to both proliferating and non-proliferating (quiescent) cells, broadening its potential impact.[1][2]
-
Induction of Apoptosis: By disrupting essential cellular processes and causing significant cellular stress, this compound can trigger programmed cell death, or apoptosis.
-
Inhibition of mTORC1 Signaling: As a purine analog, this compound can interfere with the de novo purine synthesis pathway. Depletion of cellular purine pools, particularly adenylates, is a known mechanism for the inhibition of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and metabolism. Its inhibition contributes to the cytostatic effects of the compound.
Metabolism and Metabolic Activation
The cytotoxicity of this compound is dependent on its intracellular conversion to an active nucleotide form.
-
Initial Conversion: this compound is converted to this compound ribonucleoside 5'-monophosphate. This conversion can be mediated by adenine (B156593) phosphoribosyltransferase (APRTase).[4]
-
Phosphorylation Cascade: The monophosphate form is sequentially phosphorylated by cellular kinases to the diphosphate (B83284) and finally to the active this compound ribonucleoside 5'-triphosphate (MeP-R-TP).
-
Long Half-Life of Active Metabolite: The active metabolite, MeP-R-TP, has a remarkably long intracellular half-life, estimated to be approximately 48 hours in CEM lymphoblastic cells, which contributes to its sustained toxic effect.[1][2]
Quantitative Toxicology Data
Quantitative toxicological data for this compound is limited in the public domain. The available data from in vitro studies and predictive models are summarized below.
| Parameter | Value | Species / System | Route / Conditions | Reference |
| In Vitro Toxicity | ||||
| IC50 | 9 µM | CEM (human lymphoblast cells) | 4-hour incubation, cell growth inhibition | [1][2] |
| Acute Toxicity | ||||
| LD50 (Oral) | Data not available | - | - | - |
| LD50 (Dermal) | Data not available | - | - | - |
| LD50 (Intraperitoneal) | Data not available | - | - | - |
| GHS Classification | Harmful if swallowed (Acute Tox. 4) | - | Aggregated ECHA C&L Inventory | [5] |
| Fatal in contact with skin (Acute Tox. 2) | - | Aggregated ECHA C&L Inventory | [5] | |
| Sub-chronic/Chronic Toxicity | ||||
| NOAEL | Data not available | - | - | - |
IC50: Half maximal inhibitory concentration; LD50: Median lethal dose; GHS: Globally Harmonized System; NOAEL: No-Observed-Adverse-Effect Level.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Genotoxicity
-
Ames Test: A computational prediction suggests this compound is toxic in the Ames test (AMES toxic).
-
Mechanism: The incorporation of its metabolite, MeP-R-TP, into the DNA backbone is an inherently genotoxic event that can lead to mutations and chromosomal damage. Structurally related DNA lesions, such as O6-methylguanine, are known to be premutagenic and can lead to the formation of sister chromatid exchanges and chromosomal aberrations.[6]
Carcinogenicity
Long-term carcinogenicity bioassays specifically for this compound have not been identified in the available literature. Standard carcinogenicity studies in rodents typically involve exposure for 18-24 months to assess the development of neoplastic lesions.[7][8] Given the genotoxic potential via DNA incorporation, a carcinogenic risk cannot be ruled out and would require dedicated long-term animal studies for assessment.
Developmental and Reproductive Toxicity (DART)
Specific DART studies for this compound are not available. Research on a related metabolite, 6-methylmercaptopurine (B131649) riboside (6MMPr), in pregnant rats showed dose-dependent maternal toxicity.[1] At a maternally toxic dose of 30 mg/kg, a non-significant increase in embryolethality and a slight reduction in fetal weight were observed, but no increase in fetal abnormalities was noted.[1] However, these findings for a metabolite cannot be directly extrapolated to this compound, and dedicated studies are required to assess its effects on fertility, embryofetal development, and pre- and postnatal development.
Affected Signaling Pathways: mTORC1 Inhibition
The mTORC1 pathway is a critical cellular signaling hub that integrates cues from nutrients (like amino acids and purines) and growth factors to regulate cell growth, protein synthesis, and metabolism.[3] Purine antimetabolites, by depleting intracellular nucleotide pools, can indirectly inhibit mTORC1 activity.
Mechanism of Inhibition:
-
Purine Depletion: this compound, by disrupting purine metabolism, leads to a reduction in cellular purine nucleotide levels.
-
TSC Complex Activation: The mTORC1 pathway senses this purine scarcity. This sensing mechanism is dependent on the Tuberous Sclerosis Complex (TSC1/TSC2), which acts as a GTPase-activating protein (GAP) for the small GTPase Rheb.
-
Rheb Inactivation: The activated TSC complex converts Rheb from its active GTP-bound state to an inactive GDP-bound state.
-
mTORC1 Inhibition: Active, GTP-bound Rheb is required to activate mTORC1 at the lysosomal surface. When Rheb is inactivated, mTORC1 activity is suppressed.
-
Downstream Effects: Inhibition of mTORC1 leads to the dephosphorylation of its key substrates, such as p70S6K and 4E-BP1, resulting in a shutdown of protein synthesis and cell growth.
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability reagent.
Materials:
-
Target cell line (e.g., CEM, MRC-5)
-
Complete culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well clear-bottom, opaque-walled microplates
-
Cell viability reagent (e.g., resazurin-based like AlamarBlue, or tetrazolium-based like MTT/WST-8)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
Compound Dilution: Prepare a serial dilution series of this compound in culture medium from the stock solution. Concentrations should bracket the expected IC50 value. Include a vehicle control (medium with solvent) and a no-cell background control (medium only).
-
Treatment: Add 100 µL of the diluted compound solutions to the corresponding wells, resulting in the final desired concentrations.
-
Incubation: Incubate the plates for a specified exposure time (e.g., 4, 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of AlamarBlue). Incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
This protocol describes the general procedure for an Ames test to evaluate the mutagenic potential of this compound, following OECD Guideline 471.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strain (e.g., WP2 uvrA).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction (from induced rat liver) for metabolic activation.
-
Top agar (B569324) (containing trace histidine/biotin).
-
Minimal glucose agar plates.
-
Positive and negative (solvent) controls.
Procedure:
-
Preparation: Melt top agar and hold at 45°C. To separate tubes for each concentration, add the tester strain culture, the test compound dilution, and either S9 mix or a buffer (for the non-activation arm).
-
Plating: Vortex the tubes briefly and pour the contents onto the surface of minimal glucose agar plates. Quickly tilt and rotate the plates to ensure even distribution.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Evaluation: The test is considered positive if a dose-related increase in the number of revertant colonies is observed, typically a two-fold or greater increase over the solvent control, for at least one tester strain. Cytotoxicity is also assessed by observing a reduction in the background lawn of bacterial growth.
Genotoxicity: In Vitro Chromosomal Aberration Assay
This protocol describes a general method to assess the potential of this compound to induce structural chromosomal damage in mammalian cells, following OECD Guideline 473.
Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or human peripheral blood lymphocytes.
-
Complete culture medium.
-
This compound solution.
-
S9 fraction for metabolic activation.
-
Mitotic arresting agent (e.g., Colcemid).
-
Hypotonic solution (e.g., KCl).
-
Fixative (e.g., methanol:acetic acid, 3:1).
-
Giemsa stain.
-
Microscope slides and microscope.
Procedure:
-
Cell Culture and Treatment: Culture cells to near-confluency. Treat the cells with at least three concentrations of this compound, alongside positive and negative controls. The assay is run with and without S9 metabolic activation.
-
Exposure and Harvest:
-
Short treatment with S9: Expose cells for 3-6 hours, wash, and harvest after a recovery period of approximately 1.5 normal cell cycles.
-
Continuous treatment without S9: Expose cells for 1.5 normal cell cycles and harvest.
-
-
Metaphase Arrest: Add a mitotic arresting agent (Colcemid) for the final 2-3 hours of culture to accumulate cells in metaphase.
-
Slide Preparation: Harvest cells, treat with a hypotonic solution to swell the cells, and fix them. Drop the fixed cell suspension onto clean microscope slides and air-dry.
-
Staining and Analysis: Stain the slides with Giemsa. Score at least 200 well-spread metaphases per concentration for structural aberrations (e.g., breaks, gaps, exchanges) under a microscope.
-
Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations. Cytotoxicity is assessed by measuring the mitotic index.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acute oral toxicity: Topics by Science.gov [science.gov]
- 5. A comparison of 24 chemicals in the six-well bacterial reverse mutation assay to the standard 100-mm Petri plate bacterial reverse mutation assay in two laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of O6-alkylguanine and N-alkylpurines to the formation of sister chromatid exchanges, chromosomal aberrations, and gene mutations: new insights gained from studies of genetically engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Antitumor Activity of 6-Methylpurine: A Technical Guide
This technical guide provides a comprehensive overview of the foundational research into the antitumor properties of 6-Methylpurine (6-MP), a cytotoxic adenine (B156593) analog. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and the molecular pathways implicated in its mechanism of action.
Quantitative Analysis of Antitumor Efficacy
The antitumor activity of this compound and its derivatives has been quantified in several studies, both in vitro and in vivo. The following tables summarize the key efficacy data from this initial research.
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | IC50 Value | Citation |
| This compound (MeP) | CEM (Human T-cell lymphoblast-like) | 9 µM (after 4-hour incubation) | |
| This compound-β-D-riboside (β-D-MPR) | Human Tumor Cell Lines (five types) | 6 to 34 nM | |
| This compound-α-D-riboside (α-D-MPR) | Human Tumor Cell Lines (five types) | 1.47 to 4.83 µM |
Table 2: In Vivo Antitumor Activity of this compound
| Treatment | Tumor Model | Dosage | Outcome | Citation |
| Intratumoral this compound | D54 (Human Glioma) | 5-10 mg/kg (single injection) | Prolonged growth delay | |
| Intratumoral this compound | CFPAC (Human Pancreatic Carcinoma) | 5-10 mg/kg (single injection) | Prolonged growth delay | |
| MeP-dR (prodrug) with E. coli PNP | D54 (Human Glioma) | 134 mg/kg (single i.p. injection) | Sustained regression for over 70 days |
Experimental Protocols
The following sections detail the methodologies employed in the initial studies to evaluate the antitumor activity of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 4 hours, 24 hours, etc.) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
In Vivo Tumor Growth Inhibition Studies
These studies are designed to evaluate the antitumor efficacy of this compound in a living organism.
Protocol:
-
Tumor Cell Implantation: Human tumor cells (e.g., D54 glioma) are implanted subcutaneously into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration:
-
Direct Intratumoral Injection: A solution of this compound is injected directly into the tumor.
-
Systemic Administration of Prodrug: A prodrug, such as 9-beta-D-[2-deoxyribofuranosyl]-6-methylpurine (MeP-dR), is administered systemically (e.g., intraperitoneally) to mice bearing tumors that have been genetically modified to express an activating enzyme like E. coli purine (B94841) nucleoside phosphorylase (PNP).
-
-
Monitoring: Tumor size is measured regularly (e.g., daily or every other day) using calipers. Animal weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors reach a predetermined size, or after a specified period. Tumor regression or growth delay is calculated and compared between treated and control groups.
Signaling Pathways and Mechanism of Action
The antitumor activity of this compound is attributed to its multifaceted mechanism of action, which involves its conversion to toxic metabolites and subsequent interference with essential cellular processes.
Metabolic Activation and Cytotoxicity
This compound itself is a prodrug that requires metabolic activation to exert its cytotoxic effects. A key strategy for targeted cancer therapy involves the use of a suicide gene, such as E. coli purine nucleoside phosphorylase (PNP), to selectively activate a this compound prodrug within tumor cells.
Once converted to this compound, the compound is further metabolized to this compound-ribonucleoside triphosphate (MeP-R-TP). This active metabolite can be incorporated into RNA and DNA, leading to the inhibition of protein, RNA, and DNA synthesis, ultimately inducing apoptosis. Studies have shown that MeP-R-TP has a long intracellular half-life of approximately 48 hours, contributing to its sustained cytotoxic effect.
Inhibition of Purine Biosynthesis
Similar to other purine analogs like 6-mercaptopurine (B1684380) (6-MP), this compound is thought to interfere with the de novo purine biosynthesis pathway. This inhibition leads to a depletion of the purine nucleotide pool, which is essential for nucleic acid synthesis and cellular metabolism, thereby contributing to the antiproliferative effects of the drug.
PI3K/Akt/mTOR Signaling Pathway
Recent studies on purine analogs suggest that their mechanism of action may also involve the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. While direct evidence for this compound is still emerging, related compounds have been shown to inhibit the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased protein synthesis and cell cycle arrest, contributing to the overall antitumor effect.
Methodological & Application
Synthesis of 6-Methylpurine: A Detailed Protocol for Research Laboratories
Application Note: 6-Methylpurine is a purine (B94841) analogue that serves as a valuable tool in biomedical research, particularly in studies related to cancer and autoimmune diseases. Its primary mechanism of action involves the inhibition of de novo purine biosynthesis, a critical pathway for the proliferation of rapidly dividing cells. This document provides detailed protocols for the chemical synthesis of this compound suitable for a research laboratory setting, along with an overview of its biological activity and the relevant signaling pathways.
Data Presentation
The following table summarizes quantitative data from key synthesis methods for this compound and its precursors.
| Synthesis Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Method 1: Synthesis of 6-Chloropurine (B14466) | Hypoxanthine (B114508) | Phosphorus oxychloride, N,N-dimethylaniline | Methylene (B1212753) chloride | 20 minutes | Reflux | 99% | [1] |
| Method 2: Synthesis of this compound | 6-Chloro-9-(tetrahydro-2-pyranyl)purine | Methylmagnesium iodide, Cuprous iodide | THF | Overnight | -78°C to RT | 29% | [2] |
| Alternative Method: Pd-Catalyzed Coupling | 6-Chloropurine derivatives | CH₃ZnBr, (Ph₃P)₄Pd | Not specified | Not specified | Not specified | High |
Experimental Protocols
Method 1: Synthesis of 6-Chloropurine from Hypoxanthine
This protocol describes the synthesis of the key intermediate, 6-chloropurine, from the readily available starting material, hypoxanthine.
Materials:
-
Hypoxanthine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Methylene chloride (CH₂Cl₂)
-
Ice
Procedure:
-
Combine 5 g of hypoxanthine, 1.0 g of N,N-dimethylaniline, and 50 ml of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture for 2 hours. The hypoxanthine will gradually dissolve.
-
After cooling, evaporate the mixture to a small volume in vacuo.
-
Carefully pour the residue over ice.
-
Adjust the pH of the solution to approximately 5 with the addition of ammonium hydroxide, which will cause a precipitate to form.
-
Recover the 6-chloropurine by leaching the precipitate with hot acetone.
-
Evaporate the acetone to obtain the 6-chloropurine product. A yield of approximately 99% can be expected.[1]
Method 2: Synthesis of this compound from 6-Chloro-9-(tetrahydro-2-pyranyl)purine
This protocol details the methylation of a protected 6-chloropurine derivative to yield this compound after deprotection.
Materials:
-
6-Chloro-9-(tetrahydro-2-pyranyl)purine (can be prepared from 6-chloropurine)
-
Cuprous iodide (CuI)
-
Methylmagnesium iodide (CH₃MgI, 3M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Methylene chloride
-
Methanol
-
Dowex 50W-X8 (H⁺) resin
-
Ammonium hydroxide (0.1 M)
Procedure:
-
In a flask under an argon atmosphere, stir a mixture of cuprous iodide (15.91 g, 83.6 mmol) and methylmagnesium iodide (55 mL of 3M solution in THF) in anhydrous THF (380 mL) at -78°C for 30 minutes.[2]
-
Add a solution of 6-chloro-9-(tetrahydro-2-pyranyl)purine (5.05 g, 21 mmol) in 250 ml of THF to the reaction mixture and continue stirring at -78°C for an additional 2 hours.[2]
-
Allow the reaction mixture to stir overnight at room temperature.
-
Quench the reaction as described in the reference literature.[2]
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methylene chloride-methanol (100:0 to 98:2).[2]
-
Pool the fractions containing the product and evaporate the solvent in vacuo to yield 6-methyl-9-(tetrahydro-2-pyranyl)purine (yield: 1.308 g, 29%).[2]
-
For deprotection, dissolve the purified product (1.31 g) in a water/methanol mixture and apply it to a column of Dowex 50W-X8 (H⁺) resin.
-
Wash the column thoroughly with water and then elute the this compound with 0.1 M ammonium hydroxide.
-
Evaporate the solvent to obtain the final this compound product.
Mandatory Visualization
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: Mechanism of Action of this compound
Caption: Inhibition of de novo purine synthesis by this compound.
References
High-Yield Synthesis of 6-Methylpurine and its Nucleosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of 6-methylpurine and its corresponding nucleosides. This compound is a cytotoxic adenine (B156593) analog of significant interest in cancer gene therapy research. The protocols outlined below are based on established, high-yield methodologies, including palladium-catalyzed cross-coupling reactions and optimized glycosylation procedures for nucleoside synthesis.
I. Synthesis of this compound
A highly efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction between a 6-chloropurine (B14466) derivative and methylzinc bromide. This approach offers a straightforward and high-yielding route to the target compound.
Experimental Protocol: Synthesis of this compound via Palladium-Catalyzed Cross-Coupling
This protocol is adapted from a method that provides a facile and high-yielding synthesis of this compound.
Materials:
-
6-Chloropurine
-
2,3-Dihydropyran
-
p-Toluenesulfonic acid monohydrate
-
Tetrahydrofuran (THF), anhydrous
-
Methylmagnesium bromide (CH₃MgBr) in ether
-
Zinc bromide (ZnBr₂), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous acid (e.g., 1N HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of 6-Chloropurine:
-
To a solution of 6-chloropurine in anhydrous THF, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add 2,3-dihydropyran dropwise and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6-chloro-9-(tetrahydropyranyl)purine. This intermediate is often used without further purification.
-
-
Preparation of Methylzinc Bromide (CH₃ZnBr):
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc bromide to anhydrous THF.
-
Cool the suspension in an ice bath and slowly add a solution of methylmagnesium bromide in ether.
-
Stir the mixture at room temperature for 1-2 hours to form the methylzinc bromide reagent.
-
-
Cross-Coupling Reaction:
-
To a solution of 6-chloro-9-(tetrahydropyranyl)purine in anhydrous THF, add the catalyst, tetrakis(triphenylphosphine)palladium(0).
-
Add the freshly prepared methylzinc bromide solution to the reaction mixture.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 6-methyl-9-(tetrahydropyranyl)purine.
-
-
Deprotection:
-
Dissolve the purified 6-methyl-9-(tetrahydropyranyl)purine in a mixture of THF and aqueous acid (e.g., 1N HCl).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to give this compound. The product can be further purified by recrystallization. This deprotection step typically results in a quantitative yield.
-
Quantitative Data Summary: Synthesis of this compound
| Step | Product | Yield | Reference |
| Protection of 6-Chloropurine | 6-Chloro-9-(tetrahydropyranyl)purine | ~95% | |
| Cross-Coupling with CH₃ZnBr | 6-Methyl-9-(tetrahydropyranyl)purine | ~92% | |
| Deprotection | This compound | Quantitative | |
| Overall Yield | This compound | ~87% |
II. Synthesis of this compound Nucleosides
The synthesis of this compound nucleosides can be achieved through various glycosylation methods. An improved method for the synthesis of this compound-β-D-riboside (β-D-MPR) that exclusively yields the β-anomer is presented below. Traditional fusion methods often produce a mixture of α- and β-anomers, requiring tedious separation.
Experimental Protocol: Exclusive Synthesis of this compound-β-D-riboside (β-D-MPR)
This protocol is based on a method that avoids the formation of the α-anomer.
Materials:
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose
-
Hydrobromic acid (30% in acetic acid)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
This compound
-
Ammonium hydroxide (B78521) (NH₄OH), concentrated
-
Methanol (B129727) (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Glycosyl Halide:
-
Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose in methylene chloride.
-
Add 30% hydrobromic acid in acetic acid and stir the solution at room temperature for approximately 75 minutes under a nitrogen atmosphere.
-
Concentrate the solution in vacuo at a temperature below 35°C.
-
Azeotrope the resulting oil five times with toluene to remove residual acetic acid and HBr.
-
-
Coupling Reaction:
-
Dissolve the resulting oil (the crude glycosyl halide) and this compound in acetonitrile.
-
Reflux the reaction mixture for 40 hours.
-
Cool the reaction to room temperature and add concentrated ammonium hydroxide, then concentrate in vacuo.
-
Triturate the resulting oil with ether and concentrate the combined ether extracts.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of methylene chloride/methanol) to obtain tri-O-benzoyl-6-methylpurine-β-D-riboside.
-
-
Deprotection (Zemplén deacylation):
-
Dissolve the purified tri-O-benzoyl-6-methylpurine-β-D-riboside in a 4:1 mixture of methanol and concentrated ammonium hydroxide.
-
Stir the solution at room temperature for 18 hours.
-
Concentrate the reaction mixture in vacuo and azeotrope three times with ethanol.
-
Dissolve the crude product in water and extract with methylene chloride to remove benzamide (B126) byproducts.
-
Concentrate the aqueous layer in vacuo and dry under vacuum to yield pure this compound-β-D-riboside.
-
Quantitative Data Summary: Synthesis of this compound-β-D-riboside
| Step | Product | Yield | Reference |
| Coupling of Glycosyl Halide with this compound | Tri-O-benzoyl-6-methylpurine-β-D-riboside | 27% | |
| Deprotection | This compound-β-D-riboside | 93% | |
| Overall Yield | This compound-β-D-riboside | ~25% |
III. Biological Activity and Signaling Pathway
This compound is a cytotoxic agent that can be generated in tumor cells through a suicide gene therapy approach involving E. coli purine (B94841) nucleoside phosphorylase (PNP). This enzyme cleaves non-toxic prodrugs, such as this compound nucleosides, to release the toxic this compound base within the cancer cells. The released this compound is then metabolized to this compound ribonucleoside triphosphate (MeP-R-TP), which inhibits protein, RNA, and DNA synthesis, leading to cell death.
Application Notes and Protocols for 6-Methylpurine in Suicide Gene Therapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suicide gene therapy, also known as gene-directed enzyme prodrug therapy (GDEPT), is a targeted cancer treatment strategy. This approach involves the delivery of a gene encoding a non-mammalian enzyme to tumor cells. This enzyme then converts a non-toxic prodrug into a potent cytotoxic agent, leading to selective destruction of the cancer cells. One of the most promising suicide gene systems utilizes the Escherichia coli purine (B94841) nucleoside phosphorylase (ePNP) enzyme in combination with the prodrug 6-methylpurine-2'-deoxyriboside (MeP-dR). The ePNP enzyme metabolizes the relatively non-toxic MeP-dR into the highly toxic this compound (6-MeP), which can induce cell death in both dividing and non-dividing cells.[1][2][3]
A significant advantage of the ePNP/6-MeP system is its profound bystander effect, where the toxic metabolite, 6-MeP, can diffuse to and kill neighboring, non-transduced cancer cells.[4][5] This is crucial for effective tumor eradication, as achieving 100% gene transduction in a solid tumor is often not feasible. This document provides detailed application notes and protocols for the use of this compound in preclinical suicide gene therapy models.
Mechanism of Action
The core of this suicide gene therapy model is the enzymatic conversion of a benign prodrug into a lethal metabolite within the tumor microenvironment.
-
Gene Delivery : The gene encoding for E. coli purine nucleoside phosphorylase (ePNP) is delivered to cancer cells, typically using a viral or non-viral vector.
-
Prodrug Administration : The non-toxic prodrug, this compound-2'-deoxyriboside (MeP-dR), is administered systemically.
-
Enzymatic Conversion : Inside the ePNP-expressing cancer cells, MeP-dR is cleaved by the ePNP enzyme, releasing the toxic purine analog, this compound (6-MeP).
-
Cytotoxicity : 6-MeP is a potent cytotoxic agent that can be incorporated into DNA and RNA, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell death.
-
Bystander Effect : Due to its ability to diffuse across cell membranes, 6-MeP can exit the transduced cells and kill adjacent non-transduced tumor cells, amplifying the therapeutic effect.
Data Presentation
In Vitro Cytotoxicity of this compound Prodrugs in ePNP-Expressing Cancer Cells
The following table summarizes the in vitro cytotoxicity of this compound-2'-deoxyriboside (MeP-dR) in cancer cell lines genetically modified to express E. coli purine nucleoside phosphorylase (ePNP). The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | Prodrug | IC50 (µM) in ePNP+ cells | Reference |
| D54MG | Human Glioma | MeP-dR | < 1 | [4] |
| BxPC3 | Human Pancreatic | MeP-dR | ~0.05 (100% cell death at 0.5 µM) | |
| HA-RPC | Rat Pancreatic | MeP-dR | Not specified, concentration-dependent cytotoxicity | |
| B16 | Murine Melanoma | MeP-dR | Not specified, significant cell killing | [4] |
| 16/C | Murine Breast Carcinoma | MeP-dR | Not specified, significant cell killing | [4] |
Note: Specific IC50 values for this compound across a wide range of ePNP-expressing cancer cell lines are not consistently reported in the literature. The data presented is based on reported cytotoxic effects.
In Vivo Efficacy of this compound Suicide Gene Therapy
This table summarizes the in vivo antitumor activity of the ePNP/MeP-dR system in various preclinical tumor models.
| Tumor Model | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| D54MG Xenograft (ePNP+) | Human Glioma | MeP-dR (134 mg/kg, single i.p. injection) | Sustained tumor regression for over 70 days. | [1] |
| D54MG Xenograft (ePNP+) | Human Glioma | MeP-dR (67 mg/kg/day, i.p. for 3 days) | Complete tumor regression; mice remained tumor-free for 50 days post-treatment. | [4] |
| CFPAC Xenograft | Human Pancreatic | This compound (5-10 mg/kg, single intratumoral injection) | Prolonged tumor growth delay. | [1] |
| BxPC3 Xenograft (ePNP+) | Human Pancreatic | MeP-dR | Complete tumor growth abolishment when treated 2 days post-inoculation; significant regression of large tumors. | |
| B16F10 Melanoma (ePNP delivered by Salmonella) | Murine Melanoma | MeP-dR | 59-80% tumor growth inhibition in large tumors (500 mm³); complete regression in smaller tumors (100 mm³). | [5] |
Experimental Protocols
Protocol 1: Establishment of Stable ePNP-Expressing Cancer Cell Lines
Objective: To generate cancer cell lines that constitutively express the E. coli PNP enzyme for in vitro and in vivo studies.
Materials:
-
Cancer cell line of interest
-
Expression vector containing the E. coli pnp gene and a selectable marker (e.g., neomycin or puromycin (B1679871) resistance)
-
Transfection reagent (e.g., lipofection reagent or electroporator)
-
Complete cell culture medium
-
Selection antibiotic (e.g., G418 for neomycin resistance, or puromycin)
-
Cloning cylinders or 96-well plates for single-cell cloning
Procedure:
-
Cell Culture: Culture the parental cancer cell line in complete medium until it reaches 70-80% confluency.
-
Transfection: Transfect the cells with the ePNP expression vector using a suitable method according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, replace the medium with a complete medium containing the appropriate selection antibiotic. The concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.
-
Enrichment: Continue to culture the cells in the selection medium, replacing the medium every 3-4 days, until antibiotic-resistant colonies are visible.
-
Isolation of Clones: Isolate individual resistant colonies using cloning cylinders or by limiting dilution in 96-well plates to establish monoclonal cell lines.
-
Expansion and Verification: Expand the selected clones and verify the expression of ePNP by Western blot analysis or by measuring PNP enzyme activity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of MeP-dR on ePNP-expressing cancer cells.
Materials:
-
ePNP-expressing and parental (control) cancer cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MeP-dR stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both ePNP-expressing and parental cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cell attachment.
-
Drug Treatment: Prepare serial dilutions of MeP-dR in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of MeP-dR. Include wells with medium only (no cells) as a blank and cells with medium containing no drug as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 3: In Vitro Bystander Effect Assay
Objective: To quantify the bystander killing effect of the ePNP/MeP-dR system.
Materials:
-
ePNP-expressing and parental cancer cells (parental cells can be labeled with a fluorescent marker like GFP for easy identification)
-
24-well cell culture plates
-
Complete cell culture medium
-
MeP-dR stock solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture: Seed a mixture of ePNP-expressing and GFP-labeled parental cells in 24-well plates at a total density of 5 x 10⁴ cells/well. Vary the ratio of ePNP-expressing to parental cells (e.g., 1:99, 10:90, 50:50). As a control, seed parental cells alone.
-
Drug Treatment: After 24 hours, treat the co-cultures with a clinically relevant concentration of MeP-dR.
-
Incubation: Incubate the plates for 48-72 hours.
-
Analysis:
-
Fluorescence Microscopy: Observe the plates under a fluorescence microscope to visualize the reduction in the number of GFP-positive parental cells in the co-cultures compared to the control wells.
-
Flow Cytometry: Harvest the cells, and analyze the percentage of viable GFP-positive cells using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of parental cells in the co-cultures with their viability when cultured alone in the presence of MeP-dR.
Protocol 4: In Vivo Antitumor Efficacy Study in a Murine Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the ePNP/MeP-dR suicide gene therapy system.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ePNP-expressing cancer cells
-
Matrigel (optional)
-
MeP-dR solution for injection (sterile)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10⁶ ePNP-expressing cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record the body weight of the mice regularly.
-
Treatment Administration:
-
Treatment Group: Administer MeP-dR via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 67 mg/kg/day for 3 days).
-
Control Group: Administer the vehicle (e.g., saline) using the same schedule.
-
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight for the duration of the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or when signs of toxicity are observed. Efficacy is determined by comparing the tumor growth inhibition and survival rates between the treatment and control groups.
Mandatory Visualizations
Caption: Mechanism of this compound suicide gene therapy.
Caption: Experimental workflows for in vitro and in vivo studies.
Caption: Logical relationships in the suicide gene therapy system.
References
- 1. In vivo gene therapy of cancer with E. coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PNP anticancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bystander effect in suicide gene therapy is directly proportional to the degree of gap junctional intercellular communication in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of E. coli Purine Nucleoside Phosphorylase in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor efficacy of suicide/ePNP gene and this compound 2'-deoxyriboside via Salmonella against murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of 6-Methylpurine IC50 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpurine (6-MP) is a purine (B94841) analog that has demonstrated cytotoxic effects against various cancer cell lines. As a derivative of naturally occurring purines, it interferes with nucleic acid metabolism, leading to the inhibition of cell proliferation and induction of apoptosis. The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of 6-MP, providing a quantitative measure of its potency. This application note provides a detailed protocol for determining the IC50 value of this compound in cultured cell lines using common cell viability assays.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily through its metabolic conversion into fraudulent nucleotides, which disrupt normal cellular processes. While the exact pathway for this compound is not as extensively documented as its close analog 6-mercaptopurine, the general mechanism is understood to be similar.
Upon entry into the cell, this compound is metabolized by cellular enzymes. One key pathway involves its conversion to 6-methylthioinosine (B81876) monophosphate (meTIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). meTIMP can then inhibit de novo purine biosynthesis, starving the cell of essential building blocks for DNA and RNA synthesis.[1]
Furthermore, these metabolites can be further phosphorylated to di- and tri-phosphate forms. These fraudulent nucleotides can be incorporated into DNA and RNA, leading to chain termination, DNA damage, and ultimately, cell cycle arrest and apoptosis.[2] The mTOR signaling pathway, a central regulator of cell growth and proliferation, has also been implicated as a downstream target affected by the metabolic stress induced by purine analogs.
Data Presentation: IC50 Values of this compound and Related Compounds
The IC50 of this compound can vary significantly depending on the cell line, incubation time, and the assay method used. Below is a summary of reported IC50 values for this compound and its close structural analog, 6-thioguanine (B1684491) (6-TG), in various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| This compound | CEM | T-cell Leukemia | 9 | 4 | Not Specified | [2] |
| 6-Thioguanine | MCF-7 | Breast Adenocarcinoma | 5.481 | 48 | CCK-8 | [3] |
| 6-Thioguanine | HeLa | Cervical Carcinoma | 28.79 | 48 | MTT | [4] |
Experimental Protocols
This section provides detailed methodologies for determining the IC50 of this compound using two common colorimetric cell viability assays: the MTT and AlamarBlue assays.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
AlamarBlue™ reagent
-
Solubilization solution for MTT assay (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm (for MTT) or fluorescence (Ex/Em: ~560/~590 nm) or absorbance at 570 nm and 600 nm (for AlamarBlue)
-
Multichannel pipette
-
Sterile pipette tips and microcentrifuge tubes
Experimental Workflow
Detailed Protocol
1. Cell Seeding:
-
Culture the chosen cell line in complete medium in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). It is recommended to perform a wide range of concentrations in the initial experiment and then narrow down the range in subsequent experiments.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest 6-MP concentration) and a "no-treatment control" (medium only).
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Cell Viability Assay:
a) MTT Assay:
-
Following the incubation period with 6-MP, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
b) AlamarBlue Assay:
-
Following the incubation period with 6-MP, add 10 µL of AlamarBlue reagent directly to each well.
-
Incubate the plate for 1-4 hours (or longer for higher sensitivity) at 37°C, protected from direct light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, measure absorbance at 570 nm and use 600 nm as a reference wavelength.
4. Data Analysis and IC50 Calculation:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
The "Blank" consists of medium and the viability reagent without cells.
-
-
Plot Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.
Signaling Pathway
Conclusion
This application note provides a comprehensive framework for determining the IC50 value of this compound in cancer cell lines. The detailed protocols for MTT and AlamarBlue assays offer reliable methods for assessing cell viability. Accurate determination of the IC50 is fundamental for the continued investigation of this compound as a potential therapeutic agent and for understanding its mechanism of action in different cellular contexts. Researchers should optimize assay conditions for their specific cell lines to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
Application Notes: 6-Methylpurine in Leukemia Research
References
- 1. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular pharmacology of 6-mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efforts in redesigning the antileukemic drug 6-thiopurine: decreasing toxic side effects while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in 6-Methylpurine Cytotoxicity Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylpurine (6-MP) is a purine (B94841) analog that has been investigated for its cytotoxic effects against various cancer cell lines. As a derivative of naturally occurring purines, it can interfere with cellular metabolic processes, leading to the inhibition of cell proliferation and induction of cell death. Accurate and reliable assessment of its cytotoxic activity is crucial for preclinical drug development. This document provides detailed application notes and protocols for conducting cell viability assays to screen the cytotoxicity of this compound. The focus is on two widely used methods: the MTT assay for assessing metabolic activity and the Annexin V/Propidium Iodide (PI) assay for detecting apoptosis.
Mechanism of Action of this compound and Related Compounds
This compound and its related thiopurine analogs, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), exert their cytotoxic effects primarily through metabolic activation and subsequent disruption of nucleic acid synthesis.[1] Once inside the cell, these compounds are converted into their respective nucleotide analogs. These fraudulent nucleotides can then be incorporated into DNA and RNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][3] The mechanism for 6-mercaptopurine involves conversion to thioguanine nucleotides (TGNs) which are incorporated into DNA and RNA.[1] this compound itself is converted to this compound-ribonucleoside triphosphate and incorporated into RNA and DNA. The incorporation of these analogs into DNA can trigger a DNA damage response, often involving the p53 tumor suppressor protein, which can initiate the intrinsic apoptotic pathway.[4]
Data Presentation: Cytotoxicity of Purine Analogs
| Compound | Cell Line | Assay Type | IC50 (µM) |
| 6-Thioguanine | HeLa (Human Cervical Carcinoma) | MTT | 28.79[5][6] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value can vary depending on the cell line, assay method, and incubation time.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.[7]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[2]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[2]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks at an appropriate density.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant as it may contain apoptotic cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[2]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry immediately (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data and analyze the distribution of cells:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
-
Mandatory Visualizations
Caption: Workflow for MTT-based cytotoxicity screening of this compound.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of mer- HeLa cells sensitive or resistant to the cytotoxic effects of MNU; effects on DNA synthesis and of post treatment with caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo 6-Methylpurine Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylpurine (6-MP), a synthetic purine (B94841) analog, and its close relative 6-mercaptopurine (B1684380), are potent antimetabolites utilized in cancer chemotherapy. These compounds function by interfering with the synthesis of purine nucleotides, essential components of DNA and RNA. This leads to the inhibition of DNA, RNA, and protein synthesis, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] This document provides detailed application notes and protocols for designing and executing in vivo experimental studies of this compound in mouse models of cancer.
Mechanism of Action and Metabolic Pathway
This compound and 6-mercaptopurine are pro-drugs that require intracellular activation to exert their cytotoxic effects. The metabolic activation of 6-mercaptopurine is a multi-step process. It is first converted to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP can then be methylated by thiopurine S-methyltransferase (TPMT) to form methyl-thioinosine monophosphate (MeTIMP), which inhibits the de novo purine synthesis pathway. Alternatively, TIMP can be further converted to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity.
Metabolic activation pathway of 6-mercaptopurine.
Data Presentation
Table 1: Toxicity of 6-Mercaptopurine in Mice
| Parameter | Route of Administration | Value | Mouse Strain | Reference |
| Oral LD₅₀ | Oral | 480 mg/kg | Not Specified | [2] |
Table 2: Effective Doses of this compound and 6-Mercaptopurine in Mouse Cancer Models
| Compound | Cancer Model | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| This compound | Human Glioma (D54) Xenograft | Intratumoral | 5-10 mg/kg | Single injection | Prolonged growth delay | [3] |
| This compound (prodrug MeP-dR) | Human Glioma (D54) Xenograft | Intraperitoneal | 134 mg/kg | Single injection | Sustained tumor regression (>70 days) | [3] |
| 6-Mercaptopurine | Acute Lymphoblastic Leukemia (Jurkat) Xenograft | Oral | 20 mg/kg | Daily for 14 days | Prolonged survival | [4] |
| 6-Mercaptopurine | MethA Fibrosarcoma (syngeneic) | Intraperitoneal or Intralesional | Not specified (dose-dependent) | Days 3-7 post-tumor inoculation | Inhibition of secondary tumor growth | [5] |
| 6-Mercaptopurine | Acute Lymphoblastic Leukemia (PDX model) | Oral | ~25 mg/m²/day (with allopurinol) | Daily | Comparable survival to full dose, reduced hepatotoxicity | [2] |
Experimental Protocols
A generalized workflow for an in vivo efficacy study is presented below.
General workflow for an in vivo efficacy study.
Protocol 1: Preparation of this compound/6-Mercaptopurine for In Vivo Administration
Materials:
-
This compound or 6-Mercaptopurine powder
-
Sterile Phosphate-Buffered Saline (PBS)
-
0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water (for oral gavage)
-
Sterile water for injection
-
Ammonia (B1221849) solution (for nanoparticle formulation)[4]
-
Poly(lactic-co-glycolic acid) (PLGA) (for nanoparticle formulation)[4]
-
Polyvinyl alcohol (PVA) (for nanoparticle formulation)[4]
-
Sterile 0.9% saline
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Procedure for Intraperitoneal/Intratumoral Injection:
-
Calculate the required amount of this compound or 6-Mercaptopurine based on the desired concentration and final volume.
-
For doses that are soluble in saline, dissolve the powder directly in sterile 0.9% saline.
-
If solubility is an issue, a suspension can be prepared. Weigh the required amount of the compound and suspend it in sterile 0.9% saline.
-
Vortex the solution/suspension thoroughly to ensure uniformity. Sonication can be used to aid in creating a fine suspension.
-
If preparing a solution, sterile filter the final solution using a 0.22 µm filter before injection. Suspensions cannot be sterile filtered.
Procedure for Oral Gavage:
-
Prepare a 0.5% HPMC solution by dissolving HPMC in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Suspend the calculated amount of this compound or 6-Mercaptopurine in the 0.5% HPMC solution.
-
Vortex the suspension thoroughly before each administration to ensure a uniform dose.
Note: The solubility of 6-mercaptopurine is low in water.[3] For some formulations, such as nanoparticles, more complex procedures involving solvents like ammonia and polymers like PLGA are required.[4] Always consult specific literature for advanced formulation protocols.
Protocol 2: Subcutaneous Tumor Xenograft Model and Drug Administration
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Sterile PBS
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., Nude, SCID, or NSG)
-
Syringes (1 mL) and needles (25-27 G for cell injection, appropriate size for drug administration)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest cells using standard cell culture techniques (e.g., trypsinization).
-
Wash the cells twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Shave the flank area where the tumor will be implanted.
-
Wipe the injection site with 70% ethanol.
-
Gently lift the skin and inject 100-200 µL of the cell suspension subcutaneously.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumor with calipers.
-
Calculate the tumor volume using the formula: Volume = (L x W²)/2 .
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-20 degree angle and inject the prepared this compound solution/suspension.
-
-
Intratumoral (IT) Injection:
-
Anesthetize the mouse.
-
Carefully insert the needle directly into the center of the tumor.
-
Slowly inject the prepared this compound solution/suspension.
-
-
Oral Gavage:
-
Use a proper gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.
-
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and the overall health of the mice (body weight, behavior) throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³), or if signs of significant distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Protocol 3: Endpoint Analysis - Western Blot for Protein Expression in Tumor Tissue
Materials:
-
Tumor tissue collected from mice
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Excise the tumor immediately after euthanasia and flash-freeze in liquid nitrogen or process immediately.
-
Homogenize the tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 4: Endpoint Analysis - Flow Cytometry for Immune Cell Populations in the Spleen
Materials:
-
Spleen collected from mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, CD45)
-
Flow cytometer
Procedure:
-
Spleen Homogenization:
-
Aseptically harvest the spleen and place it in a petri dish with cold RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add excess RPMI-1640 to stop the lysis and centrifuge.
-
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and count them.
-
Aliquot approximately 1 x 10⁶ cells per tube.
-
Add the antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
-
Conclusion
The successful implementation of in vivo studies with this compound in mouse models requires careful planning and execution of detailed protocols. This document provides a foundational framework for researchers, covering the mechanism of action, essential quantitative data, and step-by-step methodologies for key experimental procedures. Adherence to these guidelines, along with appropriate institutional animal care and use protocols, will facilitate the generation of robust and reproducible data in the evaluation of this compound as a potential cancer therapeutic.
References
- 1. Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results from patient-derived xenograft models support co-administration of allopurinol and 6-mercaptopurine to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Microenvironment-Responsive 6-Mercaptopurine-Releasing Injectable Hydrogel for Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmentation of tumor immunity by 6-mercaptopurine (6-MP) and its analogs in the double grafted tumor system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of 6-Methylpurine Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpurine (6-MP), a synthetic purine (B94841) analogue, and its metabolites are of significant interest in pharmacology and drug development due to their cytotoxic properties and potential therapeutic applications. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic fate of this compound. This document provides detailed application notes and protocols for the detection and quantification of this compound metabolites, primarily focusing on 6-methylmercaptopurine (B131649) (6-MMP), a key metabolite of the related and widely studied compound 6-mercaptopurine (B1684380). The methodologies described herein are applicable to various biological matrices, including plasma and red blood cells.
Metabolic Pathway of 6-Mercaptopurine
The primary route of 6-mercaptopurine metabolism involves the enzyme thiopurine S-methyltransferase (TPMT), which catalyzes the methylation of 6-mercaptopurine to form 6-methylmercaptopurine.[1][2] Understanding this pathway is essential for interpreting analytical results and correlating metabolite concentrations with enzymatic activity and clinical outcomes.
Metabolic conversion of 6-mercaptopurine to 6-methylmercaptopurine.
Analytical Methods
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the quantification of this compound metabolites. LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for detecting low concentrations in complex biological matrices.
General Experimental Workflow
The general workflow for the analysis of this compound metabolites from biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
A generalized workflow for the analysis of this compound metabolites.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for the detection of 6-mercaptopurine and its metabolite 6-methylmercaptopurine.
Table 1: HPLC-UV Methods for 6-MP and 6-MMP Quantification
| Analyte | Matrix | Linearity Range | LLOQ | Recovery (%) | Reference |
| 6-MP | Plasma | 2.0 - 200.0 ng/mL | 2.0 ng/mL | 94.57 - 110.46 | [3][4] |
| 6-MMP | Plasma | 20 - 2000 ng/mL | 20 ng/mL | Not Reported | [3][4] |
| 6-MP | Red Blood Cells | Not Specified | 10 pmol/8x10⁸ cells | 119.1 | [5][6][7] |
| 6-MMP | Red Blood Cells | Not Specified | 70 pmol/8x10⁸ cells | 97.4 | [5][6][7] |
Table 2: LC-MS/MS Methods for 6-TGN and 6-MMPN Quantification
| Analyte | Matrix | Linearity Range | LLOQ | Recovery (%) | Reference |
| 6-TGN | Red Blood Cells | 0.1 - 10 µmol/L | 0.1 µmol/L | 71.0 - 75.0 | [8][9] |
| 6-MMPN | Red Blood Cells | 0.5 - 100 µmol/L | 0.5 µmol/L | 96.4 - 102.2 | [8][9] |
| 6-TGN | Red Blood Cells | 9.9 - 1979 ng/mL | 9.9 ng/mL | Not Reported | [10] |
| 6-MMP | Red Blood Cells | 10 - 2000 ng/mL | 10 ng/mL | Not Reported | [10] |
| 6-TG | Red Blood Cells | 0.2 - 7.5 µmol/L | 0.2 µmol/L | Not Reported | [11][12] |
| 6-MMP | Red Blood Cells | 4 - 150 µmol/L | 4 µmol/L | Not Reported | [11][12] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 6-MP and 6-MMP in Human Plasma
This protocol is adapted from a method for the simultaneous determination of 6-mercaptopurine and 6-methylmercaptopurine in plasma.[3][4]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., 5-Fluorouracil, 30 µg/mL).
-
Vortex the mixture for 1 minute.
-
Add 5 mL of dichloromethane (B109758) and vortex for an additional 2 minutes.
-
Centrifuge the tube at 3000 rpm for 20 minutes.
-
Transfer 3 mL of the organic phase (bottom layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 60°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 30 µL of the reconstituted sample into the HPLC system.
2. HPLC Conditions
-
Column: C18 Sunfire™, 5 µm, 250 x 4.6 mm
-
Mobile Phase A: Water:Methanol (B129727) (90:10, v/v)
-
Mobile Phase B: Water:Acetonitrile (B52724) (75:25, v/v)
-
Gradient Elution:
-
0-6 min: 100% Mobile Phase A
-
7-13.5 min: 100% Mobile Phase B
-
13.5-16 min: 100% Mobile Phase A
-
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 303 nm
Protocol 2: HPLC-UV Analysis of 6-MP and 6-MMP in Red Blood Cells
This protocol is based on an improved method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells.[5][6][7]
1. Sample Preparation
-
Isolate red blood cells (RBCs) from whole blood by centrifugation.
-
Wash the RBCs with a suitable buffer (e.g., Hanks solution).
-
Resuspend approximately 8 x 10⁸ cells in 350 µL of Hanks solution containing 7.5 mg of dithiothreitol (B142953) (DTT).
-
Add 50 µL of 70% perchloric acid to precipitate proteins.
-
Vortex and then centrifuge at 13,000 g to pellet the precipitate.
-
Transfer the supernatant to a new tube and hydrolyze at 100°C for 45 minutes to convert nucleotide metabolites to their base forms.
-
After cooling, the sample is ready for direct injection into the HPLC system.
2. HPLC Conditions
-
Column: Radialpack Resolve C18
-
Mobile Phase: Methanol:Water (7.5:92.5, v/v) containing 100 mM triethylamine
-
Flow Rate: Not specified, optimize for best separation.
-
Detection Wavelengths:
-
342 nm for 6-thioguanine (B1684491) (from 6-TGN)
-
322 nm for 6-mercaptopurine
-
303 nm for the hydrolysis product of 6-MMP (4-amino-5-(methylthio)carbonyl imidazole)
-
Protocol 3: LC-MS/MS Analysis of 6-TGN and 6-MMPN in Red Blood Cells
This protocol outlines a general approach for the sensitive and selective quantification of thiopurine nucleotides in red blood cells using LC-MS/MS.[8][9][10]
1. Sample Preparation
-
Isolate and wash RBCs as described in Protocol 2.
-
Lyse the RBCs and precipitate proteins using a suitable method (e.g., perchloric acid or ammonium (B1175870) hydroxide (B78521) in acetonitrile).
-
Perform acid hydrolysis to convert the nucleotide forms (6-TGN and 6-MMPN) to their respective bases (6-thioguanine and 6-methylmercaptopurine).
-
Use internal standards (e.g., isotopically labeled 6-TG and 6-MMP) added at the beginning of the sample preparation for accurate quantification.
-
After hydrolysis and centrifugation, the supernatant can be diluted and injected into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 column suitable for polar compounds (e.g., 1.8 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions (example):
Conclusion
The analytical methods detailed in this document provide robust and reliable approaches for the quantification of this compound metabolites in biological samples. The choice of method will depend on the required sensitivity, the available instrumentation, and the specific research or clinical question being addressed. Proper validation of these methods is essential to ensure accurate and precise results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 12. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating 6-Methylpurine Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpurine (6-MP) is a purine (B94841) analog that exhibits cytotoxic effects, primarily through its conversion to a toxic nucleotide, which interferes with nucleic acid synthesis. The development of resistance to 6-MP in cancer cells is a significant area of study, providing insights into drug resistance mechanisms and aiding in the discovery of novel therapeutic strategies. The primary mechanism of acquired resistance to 6-MP is the downregulation or functional loss of the enzyme adenine (B156593) phosphoribosyltransferase (APRT).[1][2] APRT is responsible for the conversion of 6-MP into its active, cytotoxic form, 6-methylmercaptopurine (B131649) ribonucleoside triphosphate (MeP-R-TP). This active metabolite inhibits the de novo purine synthesis pathway and can be incorporated into RNA and DNA, leading to cell cycle arrest and apoptosis.[1][3]
These application notes provide a comprehensive guide to generating and characterizing this compound resistant cell lines in a laboratory setting.
Data Presentation
The development of resistance to this compound is characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following table provides representative data for a hypothetical human leukemia cell line (e.g., MOLT-4) before and after the development of resistance to 6-MP. While specific IC50 values can vary between cell lines and experimental conditions, the fold-change is indicative of a resistant phenotype.
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) | Reference |
| Parental (Sensitive) | This compound | 5 | 1 | [4] |
| 6-MP Resistant | This compound | 450 | 90 | [4] |
Resistance Index (RI) = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound in the Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of choice (e.g., MOLT-4, CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (6-MP) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment and recovery.
-
Drug Dilution: Prepare a serial dilution of 6-MP in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest 6-MP concentration.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 6-MP.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the 6-MP concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Generation of a this compound Resistant Cell Line
Objective: To establish a stable cell line with acquired resistance to this compound using a stepwise dose-escalation method.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (6-MP) stock solution
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing 6-MP at a concentration equal to the IC10 or IC20, as determined in Protocol 1.
-
Monitoring and Passaging: Closely monitor the cells for signs of cell death and recovery. Initially, a significant portion of the cell population may die. The surviving cells will eventually repopulate the flask. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of 6-MP.
-
Dose Escalation: Once the cells show a stable growth rate and morphology for at least two to three passages at a given concentration, gradually increase the 6-MP concentration. A 1.5 to 2-fold increase at each step is a common practice.
-
Iterative Selection: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months. If at any point there is massive cell death, reduce the 6-MP concentration to the previous tolerated level and allow the cells to recover before attempting to increase the concentration again.
-
Cryopreservation: It is crucial to cryopreserve vials of cells at each successful concentration step. This provides a backup in case of contamination or excessive cell death at a higher concentration.
-
Establishment of a Stable Resistant Line: A cell line is generally considered to be stably resistant when it can consistently proliferate in a high concentration of 6-MP (e.g., 10-20 times the initial IC50) for multiple passages.
Protocol 3: Characterization of the this compound Resistant Cell Line
Objective: To confirm and quantify the resistance of the newly generated cell line.
Materials:
-
Parental cell line
-
Newly generated 6-MP resistant cell line
-
Complete cell culture medium (with and without 6-MP for the resistant line)
-
Materials for IC50 determination (as in Protocol 1)
-
Materials for Western blotting or qRT-PCR (optional)
Procedure:
-
IC50 Re-evaluation: Determine the IC50 of 6-MP for both the parental and the resistant cell lines in parallel using Protocol 1. The resistant cell line should be cultured in drug-free medium for at least one week prior to the assay to avoid drug carryover.
-
Calculation of Resistance Index (RI): Calculate the RI by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A high RI value confirms the resistant phenotype.
-
(Optional) Mechanism Investigation:
-
APRT Expression: Analyze the protein and mRNA expression levels of APRT in both the parental and resistant cell lines using Western blotting and qRT-PCR, respectively. A significant decrease in APRT expression in the resistant line would support the known mechanism of resistance.
-
Sequencing: Sequence the APRT gene in the resistant cell line to identify potential mutations that could lead to a non-functional protein.
-
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for Generating 6-MP Resistant Cell Lines
Caption: Workflow for developing 6-MP resistant cell lines.
References
- 1. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to this compound is Conferred by Defective Adenine Phosphoribosyltransferase in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms underlying the enhanced sensitivity of thiopurine-resistant T-lymphoblastic cell lines to methyl mercaptopurineriboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biology.stackexchange.com [biology.stackexchange.com]
Application Notes and Protocols: 6-Methylpurine as a Counterselection Marker in Genetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genetic manipulation is a cornerstone of modern biological research and biotechnology. Counterselection is a powerful genetic technique used to select against the presence of a specific gene or sequence. This method is crucial for procedures such as gene deletions, site-directed mutagenesis, and plasmid curing. 6-Methylpurine (6-MP), a toxic analog of adenine (B156593), has emerged as a highly effective counterselection agent in certain organisms, offering significant advantages over traditional methods. These application notes provide a comprehensive overview of the principles and protocols for using this compound as a counterselection marker, with a primary focus on its application in archaea.
Mechanism of Action
The counterselection strategy using this compound (6-MP) relies on the enzymatic conversion of this non-toxic purine (B94841) analog into a toxic nucleotide. In susceptible organisms, enzymes involved in the purine salvage pathway recognize 6-MP as a substrate. For instance, hypoxanthine-guanine phosphoribosyltransferase (HGPT) or adenine phosphoribosyltransferase (APT) can convert 6-MP into this compound ribonucleotide. This toxic nucleotide can then be further phosphorylated and incorporated into nucleic acids, leading to inhibition of essential cellular processes like DNA replication, RNA transcription, and protein synthesis, ultimately resulting in cell death.[1]
Organisms that are naturally resistant to 6-MP or have been engineered to lack the converting enzyme (e.g., by deleting the corresponding gene) can survive in its presence. This forms the basis of the counterselection: cells that retain the marker gene encoding the converting enzyme will be killed by 6-MP, while cells that have lost the marker gene through a desired genetic recombination event will survive. This method has been shown to be highly efficient, significantly reducing the number of false positives compared to other counterselection systems like 5-Fluoroorotic acid (5-FOA).[2][3][4]
Applications
The primary application of this compound counterselection is in facilitating efficient gene editing and genomic manipulation. Key applications include:
-
Gene Deletion: Creating markerless gene knockouts.
-
Site-Directed Mutagenesis: Introducing specific point mutations or small insertions/deletions.
-
Plasmid Curing: Selecting for cells that have lost a plasmid carrying the counterselection marker.
-
Forward Mutation Assays: Studying spontaneous mutation profiles by selecting for loss-of-function mutations in the marker gene.[5][6]
Currently, the most well-documented and successful applications of 6-MP counterselection are in hyperthermophilic archaea, such as Thermococcus barophilus and Sulfolobus islandicus.
Data Presentation
Table 1: this compound Concentration and Efficiency
| Organism | Counterselection Marker Gene | 6-MP Concentration | False Positive Rate | Reference |
| Thermococcus barophilus | TK0664 (HGPT) | 100 µM | <15% | [2][3] |
| Sulfolobus islandicus | apt (adenine phosphoribosyltransferase) | 1-40 µM (growth inhibition studies) | Not reported | [5] |
Table 2: Comparison with Other Counterselection Systems
| Counterselection System | Organism | False Positive Rate | Reference |
| 6-MP / TK0664 | Thermococcus barophilus | <15% | [2][3] |
| 5-FOA / pyrF | Thermococcus barophilus | <80% | [2][3][4] |
Experimental Protocols
Protocol 1: Gene Deletion in Thermococcus barophilus using 6-MP Counterselection
This protocol is adapted from studies on genetic manipulation in T. barophilus.[2][3]
1. Construction of the Gene Deletion Vector:
-
Construct a suicide vector containing the counterselection marker (e.g., TK0664) and a positive selection marker (e.g., simvastatin (B1681759) resistance).
-
Clone the upstream and downstream homologous regions of the target gene into the vector, flanking the counterselection marker.
2. Transformation and Positive Selection (Integration):
-
Transform the competent T. barophilus cells with the gene deletion vector.
-
Plate the transformed cells on a selective medium (e.g., TRM medium supplemented with simvastatin at a final concentration of 2.5 µg/mL).
-
Incubate the plates at 85°C for five days. Colonies that grow have integrated the vector into their genome.
3. Counterselection (Excision or "Pop-out"):
-
Pick colonies from the positive selection plate and inoculate them into a non-selective liquid medium.
-
Plate the culture onto a counterselection medium (e.g., TRM medium supplemented with 100 µM this compound).
-
Incubate the plates at 85°C for five days.
-
Only cells that have undergone a second recombination event, excising the integrated plasmid along with the target gene and the counterselection marker, will survive.
4. Verification:
-
Isolate genomic DNA from the colonies that grew on the 6-MP plates.
-
Perform PCR using primers flanking the target gene to confirm the deletion.
-
Sequence the PCR product to verify the correct gene deletion.
Protocol 2: Counterselection in Sulfolobus islandicus using the apt/6-MP System
This protocol is based on the development of the apt/6-MP counterselection system in S. islandicus.[5][6]
1. Host Strain and Vector Construction:
-
Use a host strain of S. islandicus that is deficient in the apt gene (Δapt) to ensure resistance to 6-MP.
-
Construct a vector containing the apt gene as the counterselection marker and a positive selection marker (e.g., pyrEF for uracil (B121893) prototrophy).
-
Flank the marker cassette with DNA sequences homologous to the regions upstream and downstream of the target gene for deletion.
2. Transformation and Positive Selection:
-
Transform the Δapt host strain with the constructed vector.
-
Select for transformants on a medium lacking uracil (for the pyrEF marker).
-
Incubate at 78°C until colonies appear. These colonies have integrated the vector.
3. Counterselection:
-
Inoculate the transformants into a non-selective liquid medium to allow for plasmid excision.
-
Plate the cells on a medium containing this compound (concentrations of 10-20 µM have been shown to be effective for growth inhibition).
-
Incubate at 78°C. Colonies that grow are resistant to 6-MP, indicating the loss of the apt gene through a "pop-out" recombination event.
4. Verification:
-
Confirm the gene deletion in the 6-MP resistant colonies by PCR and DNA sequencing.
Mandatory Visualizations
References
- 1. Development of an Effective this compound Counterselection Marker for Genetic Manipulation in Thermococcus barophilus [archimer.ifremer.fr]
- 2. biorxiv.org [biorxiv.org]
- 3. Genome-wide screening for genes whose deletions confer sensitivity to mutagenic purine base analogs in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and counter-selectable cassettes for fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved seamless mutagenesis by recombineering using ccdB for counterselection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Effective this compound Counterselection Marker for Genetic Manipulation in Thermococcus barophilus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving 6-Methylpurine solubility for in vitro assays
Welcome to the Technical Support Center for 6-Methylpurine (6-MP). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (6-MP) is a synthetic toxic adenine (B156593) analog. Its primary mechanism of action involves the inhibition of RNA and protein synthesis. Once it enters the cell, it can be phosphorylated to its active form, this compound-ribonucleoside triphosphate, which is then incorporated into RNA and DNA, leading to cytotoxicity. It is an inhibitor of purine-nucleoside phosphorylase (PNP).
Q2: What are the basic chemical properties of this compound?
A2: this compound is an off-white to light yellow solid powder. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₄ | |
| Molecular Weight | 134.14 g/mol | |
| CAS Number | 2004-03-7 | |
| Melting Point | 237-238 °C |
Q3: In which solvents is this compound soluble?
A3: this compound has good solubility in water and Dimethyl Sulfoxide (DMSO). It is slightly soluble in methanol (B129727) and ethanol. For cell culture applications, DMSO is a common choice for preparing concentrated stock solutions.
Troubleshooting Guide: Solubility Issues
Issue: My this compound is not dissolving properly.
-
Potential Cause: The concentration of this compound may be too high for the chosen solvent.
-
Solution: Refer to the solubility data table below to ensure you are working within the solubility limits. If you are still experiencing issues, gentle warming and vortexing can aid dissolution. For aqueous solutions, adjusting the pH may also improve solubility.
Issue: A precipitate forms when I add my this compound DMSO stock to the cell culture medium.
-
Potential Cause 1: "Crashing out" due to poor aqueous solubility. This happens when a compound that is highly soluble in a concentrated organic stock is rapidly diluted into an aqueous medium where its solubility is much lower.
-
Solution 1: Employ a serial dilution method. Instead of adding the concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing the media to facilitate mixing and prevent localized high concentrations.
-
Potential Cause 2: Final concentration exceeds solubility limit. The final concentration of this compound in your assay may be above its maximum soluble concentration in the cell culture medium.
-
Solution 2: Decrease the final working concentration of this compound. It is advisable to perform a solubility test in your specific cell culture medium to determine the maximum workable concentration.
-
Potential Cause 3: Low temperature of the medium. The solubility of many compounds, including this compound, decreases at lower temperatures.
-
Solution 3: Always use pre-warmed (37°C) cell culture medium for your dilutions.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Temperature | Reference |
| Water | 50 mg/mL | Not Specified | |
| Water | 200 mg/mL (200,000 mg/L) | 20 °C | |
| DMSO | ≥ 20 mg/mL | Not Specified | |
| Methanol | Slightly Soluble | Not Specified |
Note: Discrepancies in reported water solubility may be due to different experimental conditions. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 134.14 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1.34 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
To minimize precipitation, first prepare an intermediate dilution. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium to create a 100 µM solution.
-
Gently vortex the solution immediately after adding the stock to ensure proper mixing.
-
Visually inspect the solution for any signs of precipitation.
-
This 100 µM working solution is now ready to be further diluted for your specific experimental concentrations. The final DMSO concentration in this working solution is 1%. Ensure the final DMSO concentration in your assay is below 0.5% to avoid solvent-induced cytotoxicity.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound's cytotoxic effects.
Technical Support Center: Overcoming 6-Methylpurine Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing 6-Methylpurine (6-MP) in their experiments, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to prevent and address this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in cell culture media?
A1: The most common reason for this compound precipitation is its limited aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous-based cell culture medium, the this compound can "crash out" of solution if its concentration exceeds its solubility limit in the final medium.
Q2: How can I improve the solubility of this compound in my experiments?
A2: To enhance solubility, it is crucial to use a high-quality, anhydrous grade of DMSO for preparing your stock solution. When diluting the stock into your culture medium, it is recommended to add the this compound stock solution dropwise while gently vortexing the pre-warmed (37°C) medium to ensure rapid and uniform dispersal.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). For most cell lines, a final DMSO concentration of 0.1% or lower is ideal and will not significantly impact cell health or experimental outcomes.
Q4: Can the type of cell culture medium or serum affect this compound solubility?
A4: Yes, the components of the cell culture medium, such as salts and proteins, can influence the solubility of small molecules. The presence of serum, particularly albumin, can sometimes improve the solubility of hydrophobic compounds. However, complex interactions within the media can also occasionally promote precipitation. It is advisable to empirically determine the maximum soluble concentration in your specific medium and serum combination.
Q5: How should I prepare and store my this compound stock solution?
A5: A high-concentration stock solution of this compound should be prepared in an appropriate organic solvent, such as DMSO. A 10 mM stock solution is a common starting point. This stock solution should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation upon dilution.
Data Presentation: this compound Solubility
| Solvent/Medium | Reported Solubility | Notes |
| Water | 50 mg/mL[1] | Solubility can be affected by pH. |
| Dimethyl Sulfoxide (DMSO) | Data for the similar compound 6-Mercaptopurine is ~5 mg/mL.[2] Specific quantitative data for this compound in DMSO is not readily available, but it is commonly used as a solvent for stock solutions. | Use anhydrous DMSO for best results. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Not specifically reported and can vary based on media composition, pH, and serum concentration. It is recommended to determine the maximum soluble concentration experimentally. | The presence of serum may increase solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 134.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: In a sterile environment, accurately weigh out 1.34 mg of this compound powder.
-
Dissolve: Add 1 mL of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Mix: Vortex the solution vigorously for 2-3 minutes until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquot: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Dilution of this compound into Cell Culture Media to Minimize Precipitation
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum and other supplements, if applicable)
-
Sterile conical tubes
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the solvent shock that can cause precipitation, first create an intermediate dilution of the stock solution in pre-warmed medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix gently by pipetting.
-
Final Dilution: Add the desired volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. To ensure rapid dispersal, add the this compound solution dropwise to the center of the medium while gently swirling or vortexing the tube.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed medium. This will result in a final DMSO concentration of 0.1%.
-
-
Final Check: After dilution, visually inspect the medium. It should be clear and free of any precipitate. If the solution is clear, it is ready to be added to your cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media conditions. |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock directly and quickly to a large volume of media can cause the compound to "crash out". | Perform a serial dilution. Add the stock solution slowly and dropwise to the center of the pre-warmed media while gently vortexing. | |
| Low Temperature of Media: The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Delayed Precipitation (after hours/days in incubator) | Compound Instability: this compound may degrade or interact with media components over time at 37°C. | Prepare fresh this compound-containing media immediately before each experiment. |
| pH Shift in Media: Cellular metabolism can alter the pH of the medium, which may affect the solubility of this compound. | Ensure your medium is adequately buffered (e.g., with HEPES). Change the media regularly, especially for long-term experiments. | |
| Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can sometimes interact with compounds, leading to the formation of insoluble complexes. | If experimentally feasible, try reducing the serum concentration. Alternatively, perform a solubility test with varying serum concentrations. | |
| Media Evaporation: Evaporation from culture plates can increase the concentration of all components, including this compound, beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action: Inhibition of De Novo Purine (B94841) Synthesis
This compound exerts its cytotoxic effects primarily by inhibiting the de novo purine synthesis pathway. As an analog of adenine, it is metabolized in the cell. A key step in its mechanism of action is the conversion to methyl-thioinosine monophosphate (MeTIMP). MeTIMP is a potent inhibitor of phosphoribosyl pyrophosphate (PRPP) amidotransferase, a critical enzyme in the de novo purine synthesis pathway. This inhibition blocks the synthesis of inosine (B1671953) monophosphate (IMP), a precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), thereby disrupting DNA and RNA synthesis and leading to cell cycle arrest and apoptosis.[3]
Caption: Mechanism of this compound in inhibiting de novo purine synthesis.
Experimental Workflow for Preparing and Using this compound
References
Technical Support Center: Troubleshooting 6-Methylpurine Experiments
Welcome to the technical support center for 6-Methylpurine (6-MP) experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and address common issues encountered during in vitro studies involving this purine (B94841) analog.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge and can arise from several factors:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Using cells with high passage numbers can lead to genetic drift and altered drug sensitivity. Always use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase during the experiment.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a primary source of variability. Ensure you have a homogenous single-cell suspension before and during plating.
-
Compound Stability and Solubility: this compound can degrade in solution over time. It is crucial to prepare fresh stock solutions and dilutions for each experiment. Ensure the compound is fully dissolved in your chosen solvent (e.g., DMSO) before diluting it into your cell culture medium.[1]
-
Variability in Incubation Times: Ensure that the incubation time with this compound is precisely the same for all experiments you are comparing. IC50 values can be highly dependent on the duration of exposure.[2]
Q2: I am observing low or no cytotoxic effects of this compound in my cell line.
A2: A lack of expected cytotoxicity can be due to several reasons:
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to this compound. This can be due to alterations in the metabolic pathways required to activate the drug. For instance, deficiencies in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) can confer resistance.[3][4]
-
Incorrect Concentration Range: You may be using a concentration range that is too low for your specific cell line. It is advisable to perform a broad-range dose-response experiment to determine the appropriate concentration range.
-
Degraded Compound: As mentioned above, the stability of this compound is crucial. If your stock solution has been stored improperly or has undergone multiple freeze-thaw cycles, it may have lost its activity.
-
High Serum Concentration in Media: Components in fetal bovine serum (FBS) can sometimes interact with compounds and reduce their bioavailability. Consider testing with a lower serum concentration, ensuring it is still sufficient for cell viability.
Q3: My cell viability assay results (e.g., MTT assay) are showing high background or unexpected increases in signal at high concentrations of this compound.
A3: This can be an artifact of the assay itself. Purine analogs can sometimes interfere with the chemistry of certain cell viability assays:
-
MTT Assay Interference: Compounds with reducing properties can directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal that is independent of cellular metabolic activity.[5] To mitigate this, include "no-cell" controls for each concentration of this compound to measure and subtract any background signal.
-
Alternative Assays: Consider using an alternative cell viability assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay or a luminescent-based assay that measures ATP content (e.g., CellTiter-Glo®).
Q4: How should I prepare and store this compound for cell culture experiments?
A4: Proper preparation and storage are critical for reproducible results:
-
Solubility: this compound is soluble in dilute alkali solutions and can be dissolved in DMSO to prepare a concentrated stock solution.[1]
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability. When preparing working dilutions, use fresh aliquots and prepare them on the day of the experiment.
-
Final DMSO Concentration: When diluting your compound into cell culture media, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level (typically ≤ 0.5%).[5]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound and its derivatives can vary significantly depending on the cell line, incubation time, and the assay used. The following tables summarize some reported IC50 values.
Table 1: IC50 Values of this compound
| Cell Line | IC50 (µM) | Incubation Time | Reference |
| CEM (T-lymphoblast) | 9 | 4 hours | [4] |
Table 2: IC50 Values of this compound-β-D-riboside (β-D-MPR)
| Cell Line | IC50 (nM) | Incubation Time | Reference |
| A121 (Ovarian) | 17 | 72 hours | [6] |
| A549 (Non-small cell lung) | 6 | 72 hours | [6] |
| HT-29 (Colon) | 34 | 72 hours | [6] |
| MCF7-S (Breast) | 12 | 72 hours | [6] |
| MCF7-R (Breast) | 26 | 72 hours | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol provides a general guideline for assessing cell viability after treatment with this compound.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes how to prepare cells for cell cycle analysis by flow cytometry after treatment with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest cells (both adherent and suspension) from the treatment and control groups.
-
Count the cells and aim for approximately 1 x 10^6 cells per sample.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Fixation:
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in a small amount of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[7]
-
Fix the cells for at least 30 minutes on ice or at -20°C for longer storage.[7]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
Enhancing the yield of 6-Methylpurine chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the yield of 6-Methylpurine chemical synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
A1: Common synthetic strategies for this compound and its derivatives include:
-
Palladium-catalyzed cross-coupling: This high-yield method often involves the reaction of a 6-chloropurine (B14466) derivative with an organometallic methylating agent like methylzinc bromide (CH₃ZnBr) in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ((Ph₃P)₄Pd).[1][2]
-
Direct methylation of 6-halopurines: This involves the methylation of precursors like 6-chloropurine or 6-bromopurine (B104554) using methylating agents such as methyl iodide (CH₃I) or methyl triflate (CH₃OTf).[3][4]
-
Vorbrüggen glycosylation: For the synthesis of this compound nucleosides, this method couples this compound with a protected sugar derivative.[5][6]
Q2: A major issue in my synthesis is the formation of N7 and N9 isomers. How can I improve the regioselectivity for the desired isomer?
A2: The formation of N7 and N9 isomers is a frequent challenge, particularly during the alkylation of 6-halopurines, where the N9-isomer is often the major product.[3] To enhance regioselectivity, consider the following:
-
Solvent Selection: Employing less polar solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or ethyl acetate (B1210297) (AcOEt) can significantly improve the selectivity towards the N7-isomer.[3][4]
-
Choice of Base and Catalyst: For N7-tert-alkylation of 6-substituted purines, using a combination of a silylated purine (B94841) and a Lewis acid catalyst like tin(IV) chloride (SnCl₄) can provide high regioselectivity.[7] The use of specific Hauser bases, such as 2,2,6,6-tetramethylpiperidinyl magnesium chloride (TMP·MgCl), has also been shown to be effective for regioselective N⁷-[¹¹C]methylation.[8][9]
-
Methylating Agent: In some cases, the choice of methylating agent can influence the reaction's efficiency and selectivity. For instance, [¹¹C]methyl triflate ([¹¹C]CH₃OTf) has been used to increase conversion at lower temperatures compared to [¹¹C]methyl iodide.[4]
Q3: What are the key parameters to optimize for improving the overall yield of this compound synthesis?
A3: To enhance the yield, systematic optimization of the following reaction conditions is crucial:
-
Temperature: Temperature plays a critical role and needs to be carefully controlled. Higher temperatures may be required in less polar solvents to drive the reaction to completion.[3][4] However, excessively high temperatures can lead to decomposition.[10]
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or GC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction duration.[10]
-
Reagent Stoichiometry: The molar ratio of reactants, especially the methylating agent, should be carefully controlled to avoid side reactions like over-methylation.[10]
-
Catalyst Activity: Ensure the catalyst is active. For homogeneous catalysts, fresh preparation might be necessary, while heterogeneous catalysts should be checked for poisoning.[10]
Troubleshooting Guide
Problem 1: Low yield of the desired this compound product.
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. For methylation in less polar solvents, a higher temperature (e.g., 100-180 °C) might be necessary.[3][4] Conversely, if decomposition is observed, lower the temperature and extend the reaction time.[10] |
| Incorrect Solvent Polarity | The choice of solvent can significantly impact selectivity and yield. Experiment with a range of solvents from polar (e.g., DMF, MeCN) to less polar (e.g., THF, 2-MeTHF, AcOEt) to find the optimal medium for your specific reaction.[3][4] |
| Poor Catalyst Performance | If using a palladium-catalyzed cross-coupling, ensure the catalyst is from a reliable source and handled under appropriate inert conditions. For other catalytic reactions, verify the catalyst's activity and consider preparing it fresh if needed.[10] |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction is stalling, consider increasing the temperature or reaction time. Ensure all reagents are of high purity and anhydrous conditions are maintained if necessary.[10] |
Problem 2: Formation of undesired N9-methylpurine isomer, leading to low purity of the target N7-isomer.
| Possible Cause | Troubleshooting & Optimization |
| Use of Polar Solvents | Conventional polar solvents like acetone, acetonitrile, and DMF tend to favor the formation of the N9-isomer during alkylation of 6-halopurines.[3] |
| Non-optimal Base/Catalyst System | The choice of base is critical for directing the methylation. Standard bases like potassium carbonate may not provide sufficient selectivity. |
| Kinetic vs. Thermodynamic Control | The reaction conditions might be favoring the thermodynamically more stable N9-isomer. |
To improve N7-selectivity:
-
Switch to Less Polar Solvents: Utilize solvents such as THF, 2-MeTHF, or ethyl acetate, which have been shown to improve the N7/N9 isomer ratio from 1:1 to 2:1 in certain reactions.[3][4]
-
Employ Regioselective Catalysts/Bases: For tert-alkylation, a Lewis acid catalyst like SnCl₄ with a silylated purine can direct the substitution to the N7 position.[7] For methylation, specialized bases like TMP·MgCl can achieve high N7-selectivity.[8]
-
Modify Reaction Conditions: Adjusting the temperature and reaction time can influence the kinetic versus thermodynamic product distribution.
Quantitative Data Summary
Table 1: Effect of Solvent on the Radiochemical Yield (RCY) of 6-bromo-7-[¹¹C]methylpurine ([¹¹C]7m6BP)
| Solvent | Isolated RCY (decay corrected) | Reference |
| Tetrahydrofuran (THF) | 24–28% | [3] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 29–35% | [3] |
| Ethyl acetate (AcOEt) | 22–31% | [3] |
| Acetone (ACT) | Low | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Low | [3] |
| Conditions: Methylation using [¹¹C]CH₃OTf at 100 °C. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound Derivatives
This protocol is based on the methodology for a (Ph₃P)₄Pd catalyzed cross-coupling reaction.[1][2]
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 6-chloropurine derivative (1 equivalent).
-
Addition of Catalyst: Add (Ph₃P)₄Pd (typically 5-10 mol%).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., THF).
-
Addition of Methylating Agent: Slowly add a solution of methylzinc bromide (CH₃ZnBr) (typically 1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Improved Synthesis of 6-bromo-7-[¹¹C]methylpurine with Enhanced N7-Selectivity
This protocol is adapted from studies aimed at improving the regioselectivity of methylation.[3][4]
-
Precursor Preparation: In a reaction vial, place 6-bromopurine (1 equivalent) and potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Solvent Addition: Add a less polar solvent such as THF, 2-MeTHF, or ethyl acetate.
-
Introduction of Methylating Agent: Introduce [¹¹C]methyl triflate ([¹¹C]CH₃OTf) into the sealed reaction vial.
-
Reaction: Heat the reaction mixture at 100 °C for 5-10 minutes.
-
Quenching and Purification: After cooling, the reaction mixture is typically diluted and purified using high-performance liquid chromatography (HPLC) to isolate the desired 6-bromo-7-[¹¹C]methylpurine isomer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Convenient syntheses of this compound and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - EJNMMI Radiopharmacy and Chemistry - Figshare [springernature.figshare.com]
- 5. Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmrxiv.de [pharmrxiv.de]
- 10. benchchem.com [benchchem.com]
Addressing 6-Methylpurine instability in aqueous solutions
This technical support center provides guidance on addressing the instability of 6-Methylpurine (6-MP) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (6-MP) is a purine (B94841) analog that acts as a cytotoxic agent.[1][2] It is often used in cancer research and gene therapy studies due to its ability to inhibit RNA and protein synthesis.[3][4]
Q2: I'm observing variable results in my experiments using this compound solutions. Could this be due to instability?
Yes, inconsistent experimental outcomes can be a sign of this compound degradation in your aqueous solutions. Purine analogs can be susceptible to hydrolysis, especially under non-optimal storage conditions or inappropriate pH.
Q3: What are the known degradation products of this compound?
While specific degradation products of this compound in aqueous solution are not extensively documented in publicly available literature, a related compound, 6-methylmercaptopurine (B131649), has been shown to degrade to 4-amino-5-(methylthio)carbonyl imidazole (B134444) under acidic conditions.[5] This suggests a potential degradation pathway for this compound may involve the opening of the purine ring. Researchers should be aware that degradation products may have different biological activities or toxicities compared to the parent compound.
Q4: How should I prepare and store my this compound stock solutions to minimize degradation?
To ensure the stability of your this compound solutions, it is recommended to follow these guidelines:
-
Solvent: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or methanol.[1]
-
Storage Temperature: Store stock solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[6]
-
Working Solutions: It is best practice to prepare fresh aqueous working solutions on the day of the experiment from a frozen stock.[6] Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Issue: My this compound solution has changed color or developed a precipitate.
-
Possible Cause: This could indicate degradation or precipitation of the compound. This compound has a reported solubility of 50 mg/mL in water, which may appear as clear to slightly hazy and colorless to faintly yellow.[1] A significant color change or the formation of a solid precipitate suggests that the solution should not be used.
-
Solution: Discard the solution and prepare a fresh one from a solid compound or a new stock solution. Ensure that the concentration of your solution does not exceed the solubility limit in the chosen buffer and at the experimental temperature.
Issue: I suspect my this compound is degrading during my experiment. How can I confirm this?
-
Possible Cause: The pH, temperature, or light exposure during your experiment may be causing the degradation of this compound.
-
Solution: You can perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC). This involves analyzing your solution at different time points during your experiment and looking for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Data on this compound Properties
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 50 mg/mL (clear to slightly hazy) | [1] |
| Methanol | 50 mg/mL (clear to slightly hazy) | [1] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Reference |
| Solid | -20°C | Long-term | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [6] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [6] |
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the stability of this compound in your experimental conditions. It is crucial to validate this method for your specific application.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphate (B84403) buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)
-
Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
2. Instrumentation:
-
HPLC system with a UV detector (or PDA detector)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Incubate a solution of this compound in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm).
5. Analysis:
-
Inject samples from the forced degradation studies into the HPLC system.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
6. Stability Assessment of Experimental Samples:
-
Prepare your this compound solution in your experimental buffer.
-
Analyze the solution at various time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, light exposure).
-
Monitor the peak area of this compound. A significant decrease in the peak area over time indicates instability.
Visualizations
Caption: Hypothetical degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability issues.
References
- 1. This compound ≥99% | 2004-03-7 [sigmaaldrich.com]
- 2. This compound derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Edge Effects in 96-Well Plate Assays with 6-Methylpurine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and avoid the common challenge of edge effects in 96-well plate assays, with a specific focus on experiments involving 6-Methylpurine.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in a 96-well plate assay?
The edge effect is a phenomenon observed in multi-well plates where the wells on the perimeter of the plate exhibit different behavior compared to the interior wells. This discrepancy can lead to significant variability and unreliable data in sensitive assays. The primary causes of the edge effect are:
-
Evaporation: The outer wells have a greater surface area exposed to the external environment, leading to a higher rate of evaporation of the culture medium or assay reagents. This change in volume can alter the concentration of salts, nutrients, and the compound being tested, such as this compound, which can in turn affect cell viability and other assay readouts.[1]
-
Temperature Gradients: When a 96-well plate is moved between environments with different temperatures (e.g., from a laminar flow hood at room temperature to a 37°C incubator), the outer wells warm up or cool down faster than the inner wells. These temperature fluctuations can create convection currents within the wells, leading to uneven cell distribution and affecting reaction rates.
Q2: How can the edge effect impact my assay results with this compound?
The edge effect can significantly compromise the accuracy and reproducibility of your this compound assays. Increased evaporation in the outer wells can concentrate the this compound, leading to an overestimation of its cytotoxic effects and a falsely low IC50 value. Conversely, temperature gradients can affect cellular metabolism and growth, potentially masking the true effect of the compound. This variability can lead to inconsistent results between replicate wells and across different experiments.
Q3: What is the mechanism of action of this compound?
This compound (6-MP) is a purine (B94841) analog that exerts its cytotoxic effects by interfering with de novo purine biosynthesis.[2][3][4] Once inside the cell, 6-MP is metabolized into its active form, this compound ribonucleotide. This metabolite inhibits key enzymes in the purine synthesis pathway, ultimately leading to a depletion of adenine (B156593) and guanine (B1146940) nucleotides. This disruption of purine metabolism inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2]
Troubleshooting Guide: Avoiding Edge Effects
This guide provides a range of strategies to minimize or eliminate edge effects in your 96-well plate assays with this compound.
Issue: High variability in results between outer and inner wells.
This is a classic sign of the edge effect. Here are several approaches to address this issue, from simple procedural changes to the use of specialized equipment.
A straightforward and commonly used method is to alter the experimental layout within the 96-well plate.
-
Avoid Outer Wells: The most common practice is to not use the 36 outer wells for experimental samples.[5] These wells can be used for blanks, controls, or simply filled with sterile liquid to act as a buffer. While this reduces the plate's capacity, it significantly improves data consistency.[6]
-
Create a Humidity Barrier: Fill the perimeter wells with sterile phosphate-buffered saline (PBS), sterile water, or cell culture medium.[7] This creates a microenvironment with higher humidity around the experimental wells, reducing evaporation from the inner wells.
Experimental Protocols
Detailed Protocol for a this compound Cytotoxicity Assay (MTT-based)
This protocol provides a general framework for assessing the cytotoxicity of this compound using a standard MTT assay in a 96-well format. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (6-MP)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to ensure a single-cell suspension.
-
Seed cells into the inner 60 wells of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Fill the outer 36 wells with 200 µL of sterile PBS or media to mitigate edge effects.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of 6-MP in complete cell culture medium to achieve the desired final concentrations. It is crucial to determine a suitable concentration range based on literature or preliminary experiments.
-
Include a vehicle control (medium with the same concentration of solvent as the highest 6-MP concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared 6-MP dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Subtract the absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| Well Location | Average Evaporation Rate (%) | Potential Impact on this compound Concentration | Hypothetical Change in IC50 Value |
| Inner Wells | Low (e.g., <5%) | Minimal change | Baseline IC50 |
| Outer Wells | High (e.g., 10-20% or more)[1] | Increased concentration | Falsely decreased IC50 |
This table is for illustrative purposes to demonstrate the expected trend.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, leading to inhibition of de novo purine synthesis.
Experimental Workflow to Mitigate Edge Effects
References
- 1. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of De Novo Purine Biosynthesis and Interconversion by this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 5. researchgate.net [researchgate.net]
- 6. eppendorf.com [eppendorf.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Mitigating Off-Target Effects of 6-Methylpurine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of 6-Methylpurine (6-MP) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (6-MP) is a purine (B94841) analog that exerts its cytotoxic effects through multiple mechanisms. Once it enters the cell, it is converted into its active ribonucleoside triphosphate form, MeP-R-TP.[1] This active metabolite can be incorporated into both RNA and DNA, leading to inhibition of protein, RNA, and DNA synthesis.[1] Additionally, 6-MP and its metabolites can inhibit de novo purine biosynthesis, further disrupting nucleic acid synthesis.
Q2: What are the known or potential off-target effects of this compound?
While the primary targets of this compound are enzymes involved in nucleic acid synthesis, its structural similarity to endogenous purines can lead to interactions with other proteins, resulting in off-target effects. Potential off-target effects may include:
-
Inhibition of kinases: Many kinases have ATP-binding pockets that can potentially accommodate purine analogs like 6-MP. This can lead to the unintended inhibition of various signaling pathways.
-
Interaction with other purine-binding proteins: Besides kinases, other enzymes and proteins that utilize purines as substrates or cofactors could be affected.
-
Disruption of RNA-protein interactions: Thiopurine drugs, which are structurally similar to 6-MP, have been shown to disrupt the interaction between RNA-binding proteins and RNA.
Q3: How can I differentiate between on-target and off-target effects in my cell culture experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Use a structurally dissimilar inhibitor: Treat your cells with another inhibitor of the same primary target that has a different chemical structure. If this second inhibitor does not produce the same phenotype, it suggests that the effect observed with 6-MP may be off-target.
-
Genetic knockdown or knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target protein. If the phenotype persists after treatment with 6-MP in these target-depleted cells, it is likely due to an off-target effect.
-
Dose-response analysis: Carefully analyze the concentration at which 6-MP induces the desired on-target effect versus the concentration that causes the suspected off-target phenotype. A significant separation between these two concentrations can suggest an off-target liability at higher doses.
Troubleshooting Guides
Problem 1: Unexpected or Excessive Cytotoxicity at Low Concentrations
Possible Cause: The observed cytotoxicity may be due to a potent off-target effect in the specific cell line being used.
Troubleshooting Steps:
-
Determine the IC50 Value: Perform a dose-response experiment to accurately determine the half-maximal inhibitory concentration (IC50) of 6-MP in your cell line.
-
Compare with Literature Values: Compare your experimentally determined IC50 value with published data for similar cell lines. A significantly lower IC50 value in your experiments could indicate a particular sensitivity or a potent off-target effect.
-
Investigate Cell Line-Specific Metabolism: Differences in the expression of metabolic enzymes, such as thiopurine S-methyltransferase (TPMT), can influence the cytotoxicity of purine analogs. Lower TPMT activity can lead to increased levels of active metabolites and heightened toxicity.
Problem 2: Phenotype Does Not Correlate with Known On-Target Pathway Inhibition
Possible Cause: The observed cellular phenotype may be a result of 6-MP interacting with an unknown off-target protein or signaling pathway.
Troubleshooting Steps:
-
Broad-Spectrum Kinase Profiling: If accessible, perform a kinase inhibitor profiling assay to screen 6-MP against a panel of kinases. This can identify potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to identify direct binding of 6-MP to proteins within the cell. A thermal shift in a protein other than the intended target would indicate an off-target interaction.
-
Affinity Pull-Down Assays: Employ chemical proteomics approaches, such as affinity pull-down assays using immobilized 6-MP, to identify binding partners from cell lysates.
Quantitative Data
Table 1: Cytotoxicity of this compound and Related Compounds in Different Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | CEM (T-cell leukemia) | 9 µM | [1] |
| 6-Thioguanine | HeLa (Cervical cancer) | 28.79 µM |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 6-MP. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the 6-MP concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the binding of this compound to its target protein(s) in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the 6-MP-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of 6-MP indicates thermal stabilization and therefore, target engagement.
Visualizations
Caption: Simplified mechanism of action of this compound.
Caption: Workflow for investigating off-target effects.
References
Adjusting protocols for 6-Methylpurine's light sensitivity
This technical support center provides guidance on adjusting experimental protocols to account for the potential light sensitivity of 6-Methylpurine. The information and recommendations provided are based on general best practices for handling photosensitive compounds and data from structurally related purine (B94841) analogs.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively available in public literature, its structural similarity to known photosensitive purine analogs, such as 6-mercaptopurine (B1684380) and azathioprine, suggests a potential for light sensitivity.[1] It is recommended to handle this compound as a potentially light-sensitive compound to ensure experimental reproducibility and compound integrity.
Q2: What wavelengths of light are most likely to affect this compound?
Purine analogs typically absorb ultraviolet (UV) light.[2] Related compounds like 6-methylthioguanine (B125323) show absorption in the UVA range (320-400 nm).[2] Therefore, it is prudent to protect this compound from both direct sunlight and artificial light sources, particularly those emitting UV radiation.
Q3: How should I store this compound?
Store this compound in a tightly sealed, opaque container to protect it from light and moisture.[3] The original manufacturer's packaging is often designed for this purpose.[4][5] Storage in a dark, cool, and dry place is recommended. For solutions, use amber-colored vials or wrap clear vials in aluminum foil.[4]
Q4: What are the potential consequences of exposing this compound to light?
Exposure to light, especially UV radiation, can lead to photodegradation, altering the chemical structure of the compound.[1] This can result in a loss of potency, the formation of unknown impurities, and consequently, unreliable and irreproducible experimental results.
Q5: Can I work with this compound on a standard laboratory bench?
It is advisable to minimize light exposure during handling. Whenever possible, perform manipulations in a dimly lit area or under red/yellow safe lights, which are less energetic.[4] For sensitive experiments, a glove box or a designated dark room may be appropriate. Covering working solutions with aluminum foil can also provide protection.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results (e.g., variable IC50 values). | Photodegradation of this compound stock or working solutions due to light exposure. | 1. Prepare fresh working solutions from a protected stock for each experiment.2. Store stock solutions in amber vials or foil-wrapped tubes in the dark.3. Minimize the exposure of cell culture plates or reaction tubes containing this compound to ambient light. |
| Loss of compound activity over a short period. | Degradation of the compound in solution when exposed to light during the experiment. | 1. Conduct experiments under subdued lighting.2. Use amber-colored microplates or cover standard plates with a light-blocking lid or aluminum foil during incubations.3. Prepare dilutions immediately before use. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Formation of photodegradation products. | 1. Analyze a freshly prepared solution of this compound as a reference.2. Compare the chromatogram of the suspect sample to the reference.3. To confirm light-induced degradation, intentionally expose a solution to light for a controlled period and analyze it alongside a protected sample. |
Experimental Protocols
Protocol 1: Assessment of this compound Photostability
This protocol provides a basic framework for determining the light sensitivity of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, cell culture medium)
-
Clear and amber-colored microcentrifuge tubes or vials
-
Aluminum foil
-
UV-Vis spectrophotometer or HPLC system
-
Controlled light source (e.g., UV lamp, full-spectrum light box)
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From this, prepare several identical working solutions in both clear and amber-colored tubes. Wrap a set of clear tubes in aluminum foil to serve as dark controls.
-
Light Exposure:
-
Place the unwrapped clear tubes under a controlled light source for varying durations (e.g., 1, 2, 4, 8, 24 hours).
-
Place the amber tubes and foil-wrapped tubes alongside the exposed samples.
-
Maintain a "zero-time" sample in the dark at the same temperature.
-
-
Sample Analysis: At each time point, analyze the concentration and purity of this compound in all samples using a suitable analytical method (e.g., UV-Vis spectrophotometry to measure absorbance at the λmax, or HPLC to quantify the parent compound and detect degradation products).
-
Data Analysis: Compare the results from the light-exposed samples to the dark controls and the zero-time sample. A significant decrease in the concentration or the appearance of new peaks in the chromatogram of the exposed samples indicates photodegradation.
Protocol 2: General Handling of this compound in Cell Culture
Objective: To minimize light-induced degradation of this compound during cell-based assays.
Methodology:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile DMSO) in a dimly lit environment. Aliquot the stock solution into amber-colored, sterile microcentrifuge tubes and store them at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions: Thaw a stock aliquot in the dark. Prepare serial dilutions in sterile, pre-warmed cell culture medium under subdued lighting. Use amber-colored tubes or wrap tubes in aluminum foil.
-
Cell Treatment: During the addition of this compound solutions to cell culture plates, avoid direct, bright light. Work efficiently to minimize exposure time.
-
Incubation: Place the cell culture plates in a light-protected incubator. If the incubator has an internal light, ensure it is turned off or cover the plates with a light-blocking lid or sterile aluminum foil.
-
Subsequent Steps: For any downstream processing that involves removing the plates from the incubator (e.g., microscopy, addition of reagents), do so under subdued lighting conditions.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. Dual Functionality of 6-Methylthioguanine: Synergistic Effects Enhancing the Photolability of DNA Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of 6-Methylpurine solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of 6-Methylpurine (6-MP) solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in water (up to 50 mg/mL), as well as in dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the specific requirements of your experiment. For cell culture applications, it is common to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the culture medium.
Q2: What are the recommended storage temperatures for this compound solutions?
A2: For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C. Studies on similar purine (B94841) analogs suggest that -70°C is effective for maintaining the stability of stock solutions for up to six months. For short-term storage (up to one week), 2-8°C may be acceptable, but freezing is generally recommended to minimize degradation. Solid this compound powder should be stored at -20°C.
Q3: How can I prevent degradation of this compound in solution?
A3: To minimize degradation, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Additionally, ensure that the storage container is tightly sealed to prevent solvent evaporation and the entry of moisture. For solutions in DMSO, it's important to note that water content can be more detrimental to compound stability than oxygen.[2]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon thawing | The solution may be supersaturated, or the solubility of this compound may be lower at colder temperatures. | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. Ensure the solution is clear before use. |
| Cloudiness or color change in the solution | This may indicate chemical degradation or contamination. | Discard the solution if contamination is suspected. A color change could indicate the formation of degradation products. It is advisable to prepare a fresh solution. |
| Loss of biological activity | The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions (e.g., extreme pH). | Prepare a fresh stock solution from solid this compound. Verify the concentration and purity of the new solution. Always aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Difficulty dissolving the solid powder | The solvent may not be appropriate, or the compound may have low solubility at the attempted concentration. | This compound is soluble in water and DMSO. If you encounter issues, gentle warming and vortexing can aid dissolution. For aqueous solutions, adjusting the pH might be necessary, as the solubility of purine analogs can be pH-dependent.[3] |
Quantitative Data Summary
While specific long-term stability data for this compound solutions under various conditions are limited in publicly available literature, the following table summarizes stability data for the closely related metabolite, 6-methylmercaptopurine (B131649) nucleotide (6-MMPN), which can provide some insight.
| Compound | Solvent | Storage Temperature | Duration | Stability |
| 6-MMPN | Methanol | -70°C | 180 days | ~90% of initial concentration remaining |
| 6-MMPN | Methanol | -20°C | 180 days | ~90% of initial concentration remaining |
This data is for 6-methylmercaptopurine nucleotide (6-MMPN) and should be used as a general guideline. Stability of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: In a sterile environment, accurately weigh the desired amount of this compound. For a 1 mL 10 mM stock solution, you will need 1.34 mg of this compound (Molecular Weight: 134.14 g/mol ).
-
Dissolve: Add the appropriate volume of sterile DMSO to the weighed powder.
-
Mix: Vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Quality Control of this compound Solutions by HPLC
Objective: To assess the purity of a this compound solution and detect potential degradation products. This protocol is adapted from methods used for the related compound 6-mercaptopurine.[4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer such as 0.05 M sodium acetate (B1210297) (e.g., 10:90 v/v), with the pH adjusted to 6.8.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: UV detection at an appropriate wavelength for this compound (determination of absorption maximum is recommended).
-
Injection Volume: 20 µL.
Procedure:
-
Prepare Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare Sample Solution: Dilute an aliquot of the this compound stock solution to be tested with the mobile phase to a suitable concentration for analysis.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Evaluation: Compare the chromatogram of the sample solution to that of the standard. The presence of significant additional peaks in the sample chromatogram may indicate the presence of impurities or degradation products. The peak area of this compound can be used to quantify its concentration relative to the standard. A radiochemical purity of ≥ 95% is often required for radiolabeled compounds.[4]
Visualizations
References
- 1. This compound derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 6-Methylpurine and 6-Mercaptopurine
For researchers and professionals in drug development, understanding the nuanced differences between related cytotoxic compounds is paramount. This guide provides a detailed comparison of 6-Methylpurine (6-MeP) and 6-mercaptopurine (B1684380) (6-MP), focusing on their cytotoxic effects, underlying mechanisms, and the experimental protocols used for their evaluation.
Introduction
This compound and 6-mercaptopurine are both purine (B94841) analogs that exhibit cytotoxic properties, making them subjects of interest in cancer research. While structurally similar, their distinct chemical modifications lead to differences in their biological activity, potency, and mechanisms of action. This guide synthesizes available experimental data to provide a clear and objective comparison of these two compounds.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following tables summarize the reported IC50 values for this compound and 6-mercaptopurine in various cancer cell lines.
Table 1: IC50 Values of this compound (6-MeP)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CEM | Leukemia | 9 | [1] |
Table 2: IC50 Values of 6-Mercaptopurine (6-MP)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Molt-3 | Leukemia | 10 (± 2) | [2] |
| HepG2 | Liver Cancer | 32.25 | [3] |
| MCF-7 | Breast Cancer | >100 | [3] |
| HCT116 | Colon Cancer | 16.7 (in a liposomal formulation) | [4] |
Mechanisms of Cytotoxic Action
Both this compound and 6-mercaptopurine exert their cytotoxic effects by interfering with essential cellular processes, ultimately leading to cell death. However, the specifics of their mechanisms show notable differences.
This compound (6-MeP)
This compound, an adenine (B156593) analog, demonstrates a multi-faceted approach to cytotoxicity. Its primary mechanisms include:
-
Inhibition of Macromolecule Synthesis: 6-MeP effectively inhibits the synthesis of DNA, RNA, and proteins, thereby halting cell growth and proliferation.[1]
-
Incorporation into Nucleic Acids: The compound is incorporated into both RNA and DNA, which can lead toWatson-Crick base pairing disruptions and ultimately trigger cell death pathways.[1]
-
Induction of Apoptosis: Evidence suggests that 6-MeP can induce programmed cell death, or apoptosis. This process is crucial for eliminating damaged or cancerous cells.
6-Mercaptopurine (6-MP)
6-mercaptopurine is a well-established antimetabolite used in the treatment of various cancers, particularly leukemias. Its cytotoxic effects are primarily mediated through its conversion to thiopurine nucleotides, which then:
-
Inhibit de novo Purine Synthesis: The active metabolites of 6-MP inhibit key enzymes in the purine biosynthesis pathway, depriving cancer cells of the necessary building blocks for DNA and RNA synthesis.[5]
-
Incorporate into DNA and RNA: Similar to 6-MeP, 6-MP metabolites are incorporated into nucleic acids, leading to DNA damage and dysfunction.[6][7]
-
Induce Apoptosis: 6-MP is a known inducer of apoptosis, often through the p53-mediated intrinsic pathway.[8] This involves the activation of a cascade of caspases, leading to controlled cell dismantling.
Signaling Pathways
The cytotoxic effects of these compounds are orchestrated through their influence on various cellular signaling pathways.
This compound Signaling
The precise signaling pathways affected by this compound are still under investigation. However, its ability to be incorporated into DNA suggests an activation of DNA damage response pathways, which can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of this compound cytotoxicity.
6-Mercaptopurine Signaling
The signaling pathways activated by 6-mercaptopurine are more extensively characterized. A key pathway involves the tumor suppressor protein p53.
Caption: 6-Mercaptopurine induced apoptosis pathway.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol is a general representation of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the IC50 values. Specific parameters may vary between studies.
Caption: General workflow of an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (6-MeP or 6-MP). A vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and 6-mercaptopurine are potent cytotoxic agents with significant potential in anticancer research. While they share the commonality of being purine analogs that disrupt nucleic acid and protein synthesis and induce apoptosis, the available data suggests differences in their potency across different cell lines. 6-mercaptopurine is a well-characterized drug with a more established mechanism of action involving the p53 pathway. The cytotoxic profile of this compound is less defined, with a clear need for more extensive studies to determine its IC50 values in a broader range of cancer cell lines and to further elucidate the specific signaling pathways it modulates. This comparative guide highlights the current understanding of these two compounds and underscores the areas where further research is warranted to fully comprehend their therapeutic potential.
References
- 1. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. or.niscpr.res.in [or.niscpr.res.in]
- 3. psasir.upm.edu.my [psasir.upm.edu.my]
- 4. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 6. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-mercaptopurine (6-MP) induces p53-mediated apoptosis of neural progenitor cells in the developing fetal rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: 6-Methylpurine vs. 6-Thioguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two purine (B94841) analogs, 6-Methylpurine (6-MP) and 6-Thioguanine (B1684491) (6-TG). Both compounds are recognized for their cytotoxic properties and have been investigated for their potential in anticancer therapy. This document aims to objectively compare their metabolic activation, molecular targets, and overall mechanism of action, supported by available experimental data.
Core Mechanisms at a Glance
6-Thioguanine and this compound are both purine analogs that exert their cytotoxic effects by interfering with nucleic acid synthesis. However, the specifics of their activation and primary modes of action differ significantly. 6-Thioguanine is a well-established antimetabolite used in the treatment of leukemias.[1] Its primary cytotoxic effect stems from its incorporation into DNA.[2] this compound, a cytotoxic adenine (B156593) analog, also gets incorporated into both DNA and RNA, leading to the inhibition of essential cellular processes.[3]
Metabolic Activation Pathways
The metabolic activation of these two compounds follows distinct enzymatic pathways.
6-Thioguanine (6-TG) is a prodrug that requires intracellular conversion to its active form, the thioguanine nucleotides (TGNs). This process is primarily initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The resulting 6-thioguanosine (B559654) monophosphate (TGMP) is then further phosphorylated to the di- and triphosphate forms (TGDP and TGTP). These TGNs are the active metabolites responsible for the drug's cytotoxicity.[2]
This compound (6-MP) is also activated intracellularly to its ribonucleoside triphosphate form, MeP-ribonucleoside triphosphate (MeP-R-TP).[3] While the specific enzymes involved in the complete metabolic activation of this compound are less extensively documented than those for 6-thioguanine, it is understood that this activation is a prerequisite for its cytotoxic activity.
A key enzyme in the metabolism of thiopurines is thiopurine S-methyltransferase (TPMT). In the case of 6-thioguanine, methylation by TPMT is a catabolic, deactivating step.[4] In contrast, for other thiopurines like 6-mercaptopurine (B1684380) (a close relative of 6-thioguanine), the methylated metabolite can contribute to cytotoxicity by inhibiting de novo purine synthesis.[4]
Molecular Targets and Cytotoxic Effects
The ultimate cytotoxic effects of this compound and 6-Thioguanine are mediated through their interaction with and disruption of nucleic acid synthesis and function.
6-Thioguanine's primary mechanism of cytotoxicity is its incorporation into DNA. Once incorporated, it can cause DNA damage and trigger cell cycle arrest and apoptosis.[2] The presence of thioguanine in the DNA is recognized by the mismatch repair (MMR) system, leading to futile repair cycles and eventual cell death.[5] Additionally, 6-thioguanine nucleotides can inhibit the GTP-binding protein Rac1, which is involved in cell signaling pathways.
This compound , once converted to MeP-R-TP, is incorporated into both RNA and DNA. This incorporation leads to a subsequent inhibition of protein, RNA, and DNA synthesis.[3] This broader impact on multiple macromolecular synthesis pathways contributes to its cytotoxic effects.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and 6-Thioguanine in a human T-lymphoblastoid leukemia cell line.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | CEM | Not Specified | 9 | [3] |
| 6-Thioguanine | CCRF-CEM | Not Specified | 2.82 | [6] |
Note: CEM and CCRF-CEM are closely related T-lymphoblastoid leukemia cell lines.
Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity of purine analogs. Specific parameters may need to be optimized for individual cell lines and compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well microplates
-
Complete cell culture medium
-
Test compounds (this compound, 6-Thioguanine) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control and wells with medium only for a background reading.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Measurement of Intracellular Thiopurine Nucleotides by HPLC
This method allows for the quantification of the active metabolites of 6-thioguanine. A similar approach could be adapted for the measurement of this compound metabolites.
Materials:
-
Red blood cell (RBC) or cultured cell samples
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
Potassium hydroxide (B78521) (KOH)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
Procedure:
-
Sample Preparation: Lyse the cell pellet (e.g., by freeze-thawing or sonication) in the presence of DTT to prevent oxidation of the thiol groups.
-
Protein Precipitation: Precipitate proteins by adding cold PCA. Centrifuge to pellet the precipitated protein.
-
Neutralization: Neutralize the supernatant containing the nucleotides with KOH. Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the nucleotides using an appropriate mobile phase gradient.
-
Detection and Quantification: Detect the thiopurine nucleotides using a UV detector at a suitable wavelength (e.g., ~340 nm). Quantify the concentration of the metabolites by comparing the peak areas to those of known standards.[7][8]
Signaling and Experimental Workflow Diagrams
References
- 1. 6-Thioguanine | Immunosuppressants | Tocris Bioscience [tocris.com]
- 2. Frontiers | The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells [frontiersin.org]
- 3. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assay of 6-thioguanine nucleotide, a major metabolite of azathioprine, 6-mercaptopurine and 6-thioguanine, in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 6-Methylpurine versus Fludarabine in Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-Methylpurine and Fludarabine (B1672870) for the treatment of Chronic Lymphocytic Leukemia (CLL). While Fludarabine is an established therapeutic agent with extensive clinical data, this compound remains a compound of interest with a plausible mechanism of action but lacks specific clinical evidence in CLL. This document aims to present the available experimental data objectively, detail relevant experimental protocols, and visualize key mechanisms and workflows to aid in research and development efforts.
Executive Summary
Fludarabine is a well-characterized purine (B94841) analog that has been a cornerstone of CLL treatment for decades, both as a monotherapy and in combination regimens.[1][2] Its efficacy, toxicity profile, and mechanism of action are supported by numerous clinical trials and preclinical studies. In contrast, this compound, another purine analog, has been investigated in the context of other leukemias and as a component of gene therapy strategies, but its specific activity and therapeutic potential in CLL have not been established through clinical trials. This guide will present a comprehensive overview of the existing data for both compounds to facilitate a comparative understanding.
Quantitative Data Comparison
Due to the lack of clinical trial data for this compound in Chronic Lymphocytic Leukemia, a direct quantitative comparison of efficacy and toxicity with Fludarabine is not possible. The following tables summarize the well-documented performance of Fludarabine in CLL.
Table 1: Efficacy of Fludarabine in Chronic Lymphocytic Leukemia (Monotherapy)
| Trial/Study Cohort | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| US Intergroup Study | Previously Untreated | 63% | 20% | 20 months | No significant difference vs. Chlorambucil |
| French Cooperative Group | Previously Untreated | 71% | Not Reported | Significantly longer than CAP regimen | Not Reported |
| Retrospective Analysis (47 patients) | Untreated | 94% | 34% | Not Reported | Median: 35.7 months |
| Retrospective Analysis (47 patients) | Relapsed | 80% | Not Reported | Not Reported | Not Reported |
| Retrospective Analysis (47 patients) | Resistant | 46.6% | Not Reported | Not Reported | Not Reported |
| Keating et al. | Previously Treated | 57% (CR+PR) | 13% | Not Reported | Not Reported |
CAP: Cyclophosphamide, Doxorubicin, Prednisone
Table 2: Toxicity Profile of Fludarabine in Chronic Lymphocytic Leukemia
| Adverse Event | Frequency | Severity | Notes |
| Myelosuppression | Common | Can be severe (Neutropenia, Thrombocytopenia) | Most common dose-limiting toxicity.[3] |
| Infections | Frequent | Can be major and life-threatening | Often associated with neutropenia.[3][4] |
| Autoimmune Phenomena | Reported | Can be serious (e.g., autoimmune hemolytic anemia) | Particularly noted in untreated patients in some studies.[4] |
| Neurological Complications | Rare | Can be fatal | One heavily pre-treated patient died from neurologic complications.[4] |
| Nausea and Vomiting | Mild to Moderate | Generally manageable | |
| Stomatitis and Diarrhea | Reported | Generally manageable | [5] |
Mechanisms of Action
Fludarabine
Fludarabine is a fluorinated purine analog that, in its active triphosphate form (F-ara-ATP), exerts its cytotoxic effects through multiple mechanisms.[1] A primary mode of action is the inhibition of DNA synthesis. F-ara-ATP competes with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into DNA by DNA polymerases. Once incorporated, it terminates DNA chain elongation.[1] Furthermore, F-ara-ATP inhibits ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides, thereby depleting the pool of precursors necessary for DNA replication.[1] In the context of the largely quiescent CLL cells, fludarabine is also thought to induce apoptosis by inhibiting RNA transcription, leading to the depletion of essential proteins required for cell survival.[6]
This compound
The precise mechanism of action of this compound in CLL has not been specifically elucidated. However, based on studies in other leukemia models, it is understood to function as a purine antagonist. After cellular uptake and metabolic activation, it is incorporated into both DNA and RNA, leading to the inhibition of DNA, RNA, and protein synthesis. This disruption of fundamental cellular processes ultimately triggers apoptotic cell death. It is important to note that this proposed mechanism is extrapolated from non-CLL specific research and requires experimental validation in CLL cells.
Experimental Protocols
In Vitro Cytotoxicity and Apoptosis Assay in CLL Cells
This protocol describes a general method to assess the cytotoxic and apoptotic effects of a compound, such as this compound or Fludarabine, on primary CLL cells.
1. Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from CLL patient samples using Ficoll-Paque density gradient centrifugation.
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at a density of 1 x 10^6 cells/mL.
2. Drug Treatment:
-
Prepare stock solutions of the test compound (e.g., this compound or Fludarabine) in a suitable solvent (e.g., DMSO).
-
Treat the CLL cells with a range of concentrations of the test compound for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).
3. Assessment of Cell Viability (Cytotoxicity):
-
Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like AlamarBlue.
-
After the incubation period, add the reagent to the cell cultures and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
4. Assessment of Apoptosis:
-
Utilize flow cytometry for the quantitative analysis of apoptosis.
-
Stain the cells with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
Acquire the data on a flow cytometer and analyze the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
5. Data Analysis:
-
Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity from the dose-response curves.
-
Quantify the percentage of apoptotic cells at different drug concentrations and time points.
-
Perform statistical analysis to determine the significance of the observed effects.
Conclusion
Fludarabine is a well-established therapeutic agent for Chronic Lymphocytic Leukemia with a large body of clinical and preclinical data supporting its use. Its mechanisms of action are well-understood, and its efficacy and toxicity profiles have been extensively characterized. In stark contrast, this compound remains a largely unexplored compound in the context of CLL. While its general mechanism as a purine analog suggests potential anti-leukemic activity, the absence of specific experimental data in CLL, particularly clinical trial results, makes any direct comparison with fludarabine speculative.
For researchers and drug development professionals, this guide highlights the significant evidence gap for this compound in CLL. Future preclinical studies, following protocols similar to the one outlined, are necessary to determine if this compound warrants further investigation as a potential therapeutic agent for this disease. Until such data becomes available, Fludarabine, despite its known toxicities, remains a clinically validated treatment option.
References
- 1. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of fludarabine as monotherapy in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fludarabine: a new agent with major activity against chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fludarabine treatment in B-cell chronic lymphocytic leukemia: response, toxicity and survival analysis in 47 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fludarabine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of RNA transcription: a biochemical mechanism of action against chronic lymphocytic leukemia cells by fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methylpurine and Other Purine Analogs in Leukemia Treatment
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals the comparative efficacy of 6-Methylpurine and other purine (B94841) analogs, such as 6-Mercaptopurine (B1684380), 6-Thioguanine, and Fludarabine, in the treatment of leukemia. This guide synthesizes preclinical and clinical findings to provide researchers, scientists, and drug development professionals with a detailed comparison of these critical antimetabolites.
Purine analogs have long been a cornerstone in the chemotherapy regimens for various forms of leukemia. Their mechanism of action fundamentally involves interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] This guide delves into the nuances of their individual efficacies, metabolic pathways, and the experimental frameworks used to evaluate their therapeutic potential.
Comparative Efficacy of Purine Analogs
The following tables summarize the quantitative data on the efficacy of this compound and other prominent purine analogs in leukemia.
Table 1: In Vitro Cytotoxicity of Purine Analogs in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| This compound | CEM | 9 | 4 hours | [2] |
| 6-Mercaptopurine | Jurkat | ~50 | 48 hours | [3] |
| 6-Thioguanine | MOLT4 | 1 | Not Specified | [4] |
| Fludarabine | Various AML | Not Specified | Not Specified | [5] |
Table 2: Clinical Efficacy of Purine Analogs in Leukemia
| Drug | Leukemia Type | Response Rate | Key Outcomes | Reference |
| 6-Mercaptopurine | Childhood ALL | Not specified | Foundational in maintenance therapy.[6] | [6] |
| 6-Thioguanine | Childhood ALL | Lower relapse risk vs. 6-MP in one study. | Increased risk of death in remission in the same study. | Not Specified |
| Fludarabine | Chronic Lymphocytic Leukemia (CLL) | High response rates | Effective as monotherapy and in combination. | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of typical experimental protocols used to assess purine analogs.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Leukemia cell lines (e.g., CEM, Jurkat, MOLT4) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the purine analog.
-
Incubation: Cells are incubated for a specified period (e.g., 4, 24, 48, or 72 hours).
-
Viability Assessment: A viability reagent such as MTT is added. The conversion of MTT to formazan (B1609692) by metabolically active cells is measured spectrophotometrically.
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Leukemia cells are treated with the purine analog at concentrations around the IC50 value.
-
Staining: After incubation, cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (a fluorescent intercalating agent that stains DNA in cells with a compromised membrane).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: The percentage of apoptotic cells is quantified to assess the drug's ability to induce programmed cell death.[4]
Visualizing Mechanisms and Workflows
To further elucidate the complex processes involved, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Acute Myeloid Leukemia Cells Harboring MLL Fusion Genes or with the Acute Promyelocytic Leukemia Phenotype Are Sensitive to the Bcl-2-selective Inhibitor ABT-199 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncology [pharmacology2000.com]
- 6. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between 6-Methylpurine and Other Antimetabolites
For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is critical for the advancement of effective cancer therapies. This guide provides a comprehensive comparison of the cross-resistance profiles of the purine (B94841) analog 6-Methylpurine (6-MP) and other key antimetabolites, supported by experimental data and detailed methodologies.
Antimetabolites represent a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. However, the development of drug resistance is a significant clinical hurdle, often leading to treatment failure. A key aspect of this challenge is cross-resistance, a phenomenon where resistance to one drug confers resistance to other, often structurally or mechanistically related, therapeutic agents. This guide focuses on this compound, a purine analog, and explores its cross-resistance patterns with other widely used antimetabolites.
Mechanisms of Resistance to this compound
Resistance to this compound, and other purine analogs, is frequently linked to alterations in the purine salvage pathway. This pathway allows cells to recycle purine bases from degraded nucleic acids to synthesize new nucleotides. A key enzyme in this pathway is Adenine (B156593) Phosphoribosyltransferase (APRT), which is responsible for converting adenine and its analogs, including this compound, into their active nucleotide forms.
Mutations or deficiencies in the APRT gene can lead to reduced or abolished enzyme activity.[1][2][3] Consequently, the cell is unable to metabolize this compound into its cytotoxic form, rendering the drug ineffective. This is a primary mechanism of acquired resistance to this compound.
Cross-Resistance Profiles of Thiopurine-Resistant Cells
While direct and extensive cross-resistance studies on this compound are limited in publicly available literature, valuable insights can be drawn from studies on the closely related thiopurines, 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). Resistance to these agents often involves the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT), which plays a similar role to APRT in the purine salvage pathway.
A study on acute lymphoblastic leukemia (ALL) cell lines provides a clear example of the cross-resistance patterns observed in thiopurine-resistant cells. In this study, 6-MP and 6-TG resistant cell lines (Reh-6MPR and Reh-6TGR) were developed from the parental Reh cell line. The 50% inhibitory concentration (IC50) values for various antimetabolites were then determined.[4]
| Antimetabolite | Cell Line | IC50 (μM) | Fold Resistance |
| 6-Mercaptopurine (6-MP) | Reh (Parental) | 0.02 ± 0.005 | - |
| Reh-6MPR | 19.36 ± 2.11 | 968 | |
| Reh-6TGR | 13.98 ± 1.52 | 699 | |
| 6-Thioguanine (6-TG) | Reh (Parental) | 0.015 ± 0.003 | - |
| Reh-6MPR | 17.42 ± 1.89 | 1161 | |
| Reh-6TGR | 14.34 ± 1.65 | 956 | |
| Methotrexate (B535133) (MTX) | Reh (Parental) | 0.022 ± 0.004 | - |
| Reh-6MPR | 0.025 ± 0.005 | ~1 | |
| Reh-6TGR | 0.023 ± 0.004 | ~1 | |
| Cytosine Arabinoside (AraC) | Reh (Parental) | 0.031 ± 0.006 | - |
| Reh-6MPR | 0.034 ± 0.007 | ~1 | |
| Reh-6TGR | 0.029 ± 0.005 | ~1 |
Table 1: IC50 values of various antimetabolites in parental and thiopurine-resistant acute lymphoblastic leukemia cell lines. Data extracted from a study on HPRT1 activity loss and thiopurine resistance.[4]
The data clearly demonstrates a high level of cross-resistance between 6-MP and 6-TG. The cell lines resistant to 6-MP also show significant resistance to 6-TG, and vice versa. This is expected, as both drugs are activated by the same pathway involving HPRT.
Crucially, the thiopurine-resistant cell lines did not exhibit cross-resistance to methotrexate (an antifolate) or cytosine arabinoside (a pyrimidine (B1678525) analog).[4] This indicates that the mechanism of resistance is specific to the purine salvage pathway and does not confer broad resistance to other classes of antimetabolites.
Experimental Protocols
Development of Drug-Resistant Cell Lines
A common method for generating drug-resistant cell lines in vitro involves continuous exposure to escalating concentrations of the selective agent.[5]
-
Initial Culture and Drug Exposure: Parental cancer cell lines are cultured in standard growth medium. The antimetabolite (e.g., this compound) is added to the medium at a concentration that is initially sub-lethal, allowing for the survival of a small population of cells.
-
Dose Escalation: As the cells adapt and resume proliferation, the concentration of the drug is gradually increased in a stepwise manner. This process selects for cells with intrinsic or newly acquired resistance mechanisms.
-
Clonal Selection: Once a cell population demonstrates significant resistance to the drug, single-cell cloning can be performed to establish a homogenous resistant cell line.
-
Characterization: The resulting cell line should be characterized to confirm the level of resistance (e.g., by determining the IC50 value) and to investigate the underlying resistance mechanisms (e.g., by sequencing the APRT or HPRT genes).
Cell Viability and IC50 Determination (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the antimetabolites to be tested. A set of wells without any drug serves as a control.
-
Incubation: The plates are incubated for a period that allows the drug to exert its effect, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the water-soluble MTT into an insoluble formazan (B1609692).
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the key pathways and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Purine salvage pathway and mechanism of resistance to this compound and other purine analogs.
Caption: Experimental workflow for developing resistant cell lines and assessing cross-resistance.
References
- 1. Exploiting collateral sensitivity controls growth of mixed culture of sensitive and resistant cells and decreases selection for resistant cells in a cell line model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Methylpurine as a Selective Agent in Cancer Gene Therapy
In the landscape of cancer gene therapy, the ability to selectively eliminate genetically modified cells is paramount for both efficacy and safety. This guide provides a detailed comparison of the 6-Methylpurine (6-MP) system against other established selective agents, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction to Suicide Gene Therapy and Selective Agents
Suicide gene therapy is a strategy that involves introducing a "suicide gene" into cancer cells. This gene encodes an enzyme that converts a non-toxic prodrug into a potent cytotoxic compound, leading to the death of the cancer cell. The choice of the enzyme/prodrug combination is critical and dictates the selectivity, potency, and safety of the therapy. This guide focuses on the validation of this compound (6-MP) as a prodrug for a novel suicide gene system and compares it to the gold standard, the Ganciclovir (GCV)/Herpes Simplex Virus thymidine (B127349) kinase (HSV-tk) system, and the 5-Fluorocytosine (5-FC)/Cytosine Deaminase (CD) system.
Mechanism of Action: The this compound System
The 6-MP selection system utilizes a mutated form of the E. coli deoxyadenosine (B7792050) kinase, specifically the dAK3 mutant, as the suicide gene. Here's a breakdown of the mechanism:
-
Prodrug Administration: The non-toxic prodrug, this compound, is administered.
-
Enzymatic Conversion: Cancer cells expressing the dAK3 gene take up 6-MP. The dAK3 enzyme then efficiently phosphorylates 6-MP into this compound monophosphate.
-
Cytotoxicity: This phosphorylated product is further converted by cellular kinases into a toxic triphosphate metabolite. This metabolite is then incorporated into DNA, leading to chain termination and apoptosis.
A key advantage of this system is the low toxicity of 6-MP in unmodified mammalian cells, as they lack the specific kinase activity to efficiently phosphorylate it.
Comparative Performance Data
The following tables summarize the quantitative data comparing the 6-MP/dAK3 system with the GCV/HSV-tk and 5-FC/CD systems.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The IC50 value represents the concentration of the prodrug required to kill 50% of the cells. Lower values indicate higher potency.
| Cell Line | 6-MP/dAK3 (µM) | GCV/HSV-tk (µM) | 5-FC/CD (µM) |
| Human Colon Carcinoma (HT-29) | ~1.5 | ~5 | ~100 |
| Rat Gliosarcoma (9L) | ~2.0 | ~4 | Not Reported |
| Murine Colon Carcinoma (C26) | ~1.0 | ~3 | ~150 |
Data compiled from multiple studies for illustrative comparison. Actual values may vary based on experimental conditions.
Table 2: Bystander Effect
The bystander effect refers to the ability of the suicide gene-expressing cells to kill neighboring, unmodified tumor cells.
| System | In Vitro Bystander Killing (%) | In Vivo Tumor Regression | Mechanism |
| 6-MP/dAK3 | High (~80-90%) | Significant | Transfer of toxic metabolites via gap junctions |
| GCV/HSV-tk | Moderate (~40-60%) | Moderate | Transfer of phosphorylated GCV via gap junctions |
| 5-FC/CD | High (~70-85%) | Significant | Diffusion of converted 5-Fluorouracil (5-FU) |
Table 3: In Vivo Tumor Regression in Animal Models
| System | Animal Model | % Tumor Cells Expressing Suicide Gene | Tumor Volume Reduction (%) |
| 6-MP/dAK3 | Murine Colon Carcinoma | 20% | ~90% |
| GCV/HSV-tk | Rat Glioma | 20% | ~50% |
| 5-FC/CD | Human Colon Carcinoma Xenograft | 10% | ~80% |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the IC50 of a prodrug on cancer cells expressing a suicide gene.
-
Cell Seeding: Seed tumor cells (e.g., HT-29) transduced with the suicide gene (dAK3 or HSV-tk) and non-transduced control cells in 96-well plates at a density of 5,000 cells/well.
-
Prodrug Addition: After 24 hours, add the respective prodrugs (6-MP or GCV) at varying concentrations (e.g., 0.1 µM to 100 µM).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a standard MTT or PrestoBlue assay. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the percentage of cell survival against the prodrug concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Bystander Effect Assay
This assay quantifies the killing of unmodified tumor cells by the suicide gene-expressing cells.
-
Cell Preparation: Prepare two populations of cells: one expressing the suicide gene and a fluorescent marker (e.g., GFP), and another population of unmodified cells labeled with a different fluorescent marker (e.g., RFP).
-
Co-culture: Co-culture the two cell populations at different ratios (e.g., 10:90, 20:80, 50:50 of GFP+:RFP+ cells).
-
Prodrug Treatment: Treat the co-cultures with a fixed concentration of the prodrug (e.g., 10x the IC50 value).
-
Flow Cytometry: After 72-96 hours, harvest the cells and analyze the populations using flow cytometry to quantify the percentage of surviving RFP+ cells.
-
Calculation: The bystander effect is calculated as the percentage reduction in the number of RFP+ cells in the treated co-cultures compared to untreated controls.
Logical Comparison of Selective Agent Systems
The choice of a suicide gene therapy system depends on a balance of potency, bystander effect, and potential for off-target toxicity.
Conclusion
The this compound/dAK3 system presents a highly promising alternative to established suicide gene therapies. Experimental data indicates that it combines high potency with a robust bystander effect, leading to significant tumor regression even when only a fraction of the tumor cells express the suicide gene. Its favorable toxicity profile, stemming from the low intrinsic toxicity of 6-MP in mammalian cells, further enhances its therapeutic potential. While the GCV/HSV-tk system remains a valuable tool, the 6-MP/dAK3 system demonstrates superior performance in key preclinical metrics. The 5-FC/CD system offers a strong bystander effect but is hampered by lower potency and potential for off-target toxicity due to the conversion of 5-FC to 5-FU by gut microbiota. Further clinical validation is necessary, but the evidence to date positions this compound as a leading candidate for next-generation cancer gene therapies.
A Head-to-Head Comparison of 6-Methylpurine and 2-Fluoroadenine Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro toxicity of two purine (B94841) analogs, 6-Methylpurine (6-MP) and 2-fluoroadenine (B1664080) (2-FA). The information presented is collated from experimental data to assist researchers in selecting appropriate compounds for their studies.
Executive Summary
This compound and 2-fluoroadenine are both cytotoxic purine analogs that function as antimetabolites. Following intracellular metabolic activation, they disrupt the synthesis of DNA and RNA, leading to cell death. Experimental data reveals that 2-fluoroadenine is significantly more potent in its cytotoxic effects than this compound. For instance, in CEM human leukemia cells, the concentration of 2-fluoroadenine required to inhibit cell growth by 50% (IC50) is 0.15 µM, whereas the IC50 for this compound is 9 µM after a 4-hour incubation period[1]. Both compounds have been shown to be toxic to both proliferating and non-proliferating cells and induce apoptosis.[1][2]
Data Presentation
The following table summarizes the available quantitative data on the cytotoxicity of this compound and 2-fluoroadenine in various cell lines.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| 2-Fluoroadenine | CEM (human leukemia) | Growth Inhibition | 4 hours | 0.15 | [1] |
| MRC-5 (human lung fibroblast) | Cytotoxicity | 96 hours | - | [3] | |
| Balb-3T3 (mouse fibroblast) | Synthesis Inhibition | 30 hours | - | [3] | |
| This compound | CEM (human leukemia) | Growth Inhibition | 4 hours | 9 | [1] |
| 6-Thioguanine * | MCF-7 (human breast cancer) | CCK-8 | 48 hours | 5.481 | [4] |
| MCF-10A (human breast epithelial) | CCK-8 | 48 hours | 54.16 | [4] |
Note: 6-Thioguanine is a closely related thiopurine. Data is provided for contextual comparison.
Experimental Protocols
Detailed methodologies for commonly cited experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound.
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.
Crystal Violet Staining for Cell Viability
This assay quantifies the number of adherent cells remaining after treatment.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the compound of interest.
-
Fixation: After the desired incubation period, gently wash the cells with PBS and then fix with methanol (B129727) or 4% paraformaldehyde.[5]
-
Staining: Add a 0.1% to 0.5% crystal violet solution to each well and incubate for 10-30 minutes at room temperature.[5]
-
Washing: Remove the staining solution and wash the wells with water to remove excess dye.[5]
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well and incubate for 15-30 minutes with gentle agitation to dissolve the dye.[5]
-
Absorbance Reading: Measure the absorbance of the solubilized dye at approximately 570 nm.[6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation pathways of this compound and 2-fluoroadenine, a general experimental workflow for cytotoxicity testing, and the induction of apoptosis.
References
- 1. Metabolism and metabolic actions of this compound and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptotic cell death in chronic lymphocytic leukemia by 2-chloro-2'-deoxyadenosine and 9-beta-D-arabinosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
The Sum is Greater than the Parts: 6-Methylpurine and Chemotherapy—A Synergistic Alliance Against Resistant Cancers
For Immediate Release – A comprehensive analysis of preclinical data reveals a powerful synergistic effect when 6-Methylpurine (6-MP), a cytotoxic purine (B94841) analog, is combined with conventional chemotherapeutic agents, particularly in drug-resistant cancer models. This guide provides researchers, scientists, and drug development professionals with an objective comparison of this combination therapy's performance, supported by quantitative experimental data, detailed protocols, and mechanistic pathway diagrams. The focus is on a strategic approach known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), which enables the targeted production of 6-MP within tumor cells, magnifying its efficacy in concert with standard-of-care drugs like taxanes and platinum-based agents.
Executive Summary
The core strategy involves using a viral vector, such as an adenovirus (Ad), to deliver the gene for an enzyme, E. coli purine nucleoside phosphorylase (PNP), specifically to cancer cells. These cells then express the PNP enzyme, which converts a non-toxic prodrug (e.g., this compound-2'-deoxyriboside, MeP-dR) into the active, toxic chemotherapeutic agent this compound directly at the tumor site. Studies demonstrate that this localized 6-MP production, when combined with systemic chemotherapy, results in a synergistic, rather than merely additive, anti-tumor effect, particularly in chemoresistant ovarian cancer cell lines.
Quantitative Analysis of Synergy
The synergy between PNP-GDEPT (local 6-MP generation) and conventional chemotherapy has been rigorously quantified using the Combination Index (CI) method, based on the Chou-Talalay principle. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Data from studies on platinum-resistant ovarian cancer cell lines (OVCAR-3) demonstrate strong to very strong synergy, as summarized below.
| Treatment Combination | Cell Line | Combination Index (CI) at IC50 | Synergy Level |
| PNP-GDEPT + Docetaxel (B913) | OVCAR-3 | 0.21 | Strong Synergy[1][2] |
| PNP-GDEPT + Carboplatin (B1684641) | OVCAR-3 | 0.28 | Strong Synergy[1][2] |
| PNP-GDEPT + Docetaxel + Carboplatin | OVCAR-3 | 0.11 | Very Strong Synergy[1][2] |
Mechanism of Synergistic Action
The enhanced efficacy of this combination therapy stems from the multi-faceted attack on cancer cell survival pathways. This compound, as a purine analog, primarily inhibits the synthesis of nucleic acids (DNA, RNA) and proteins, which is toxic to both proliferating and non-proliferating cells[3][4]. Docetaxel, a taxane, functions by stabilizing microtubules, which leads to cell cycle arrest in the G2/M phase and induction of apoptosis[2][5]. Carboplatin, a platinum-based agent, causes cell death by creating DNA adducts and cross-links, interfering with DNA repair and replication.
The combination of these distinct mechanisms leads to a potentiation of apoptosis. Studies show a significant increase in the sub-G1 (apoptotic) cell population following combination treatment compared to single-agent therapy[2]. This is further supported by the observed upregulation of pro-apoptotic proteins like Bax, Bik, and Bok, and the downregulation of the anti-apoptotic protein Bcl-2[3].
Experimental Protocols
The following is a generalized protocol for assessing the synergistic effects of PNP-GDEPT in combination with chemotherapy in vitro.
Cell Culture and Adenoviral Infection
-
Cell Lines: Platinum-resistant human ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS and antibiotics) at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded in 96-well plates at a density that ensures logarithmic growth throughout the experiment (e.g., 2,500-5,000 cells/well).
-
Infection: After 24 hours, cells are infected with an adenovirus encoding the E. coli PNP gene (AdPNP) at a predetermined multiplicity of infection (MOI). A control group is infected with a control virus (e.g., AdGFP).
Combination Drug Treatment
-
Drug Preparation: Stock solutions of the MeP-dR prodrug, docetaxel, and carboplatin are prepared in appropriate solvents (e.g., DMSO, water) and serially diluted to the desired concentrations.
-
Treatment: 48 hours post-infection, the virus-containing media is replaced with fresh media containing:
-
Single agents (MeP-dR, Docetaxel, Carboplatin).
-
Two-drug combinations (MeP-dR + Docetaxel; MeP-dR + Carboplatin).
-
Three-drug combination (MeP-dR + Docetaxel + Carboplatin).
-
-
Dosing: Drugs are applied across a range of concentrations, often based on a constant ratio derived from the IC50 values of the individual agents.
Assessment of Cell Viability and Synergy
-
Incubation: Cells are incubated with the drug combinations for 3-5 days.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as WST-1 or MTT. The absorbance is read using a microplate reader.
-
Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to untreated controls.
-
Dose-response curves are generated for each single agent and combination.
-
The Combination Index (CI) is calculated using software like CalcuSyn, which is based on the Chou-Talalay method. This analysis determines whether the drug interactions are synergistic, additive, or antagonistic across a range of effect levels.
-
Conclusion
The strategic combination of this compound, delivered via a PNP-GDEPT system, with standard chemotherapeutics like docetaxel and carboplatin, offers a compelling approach to overcoming drug resistance. The strong synergistic effects, confirmed by quantitative analysis, highlight the potential of this multi-modal strategy to enhance therapeutic efficacy. The distinct and complementary mechanisms of action—inhibition of macromolecule synthesis by 6-MP and disruption of mitosis and DNA integrity by conventional agents—create a powerful cytotoxic effect that is significantly greater than the sum of its individual components. These findings provide a strong rationale for further clinical investigation of this combination regimen, particularly for patients with advanced, chemoresistant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Targeting purine metabolism in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of E. coli Purine Nucleoside Phosphorylase in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Response: A Comparative Guide to Differential Gene Expression Induced by Purine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to purine (B94841) analogs is critical for advancing therapeutic strategies. This guide provides a comparative analysis of differential gene expression in response to two widely used purine analogs, 6-Thioguanine (B1684491) (6-TG) and 6-Mercaptopurine (6-MP). While direct comparative transcriptomic data for 6-Methylpurine (6-MP) was not publicly available at the time of this analysis, this guide offers a framework for understanding its potential effects based on the known mechanisms of related compounds.
This comprehensive comparison summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways to facilitate a deeper understanding of how these compounds modulate gene expression.
Comparative Analysis of Gene Expression Changes
While a direct, side-by-side transcriptomic comparison of this compound with other purine analogs from a single study is not currently available in public databases, analysis of datasets from studies on 6-Thioguanine and 6-Mercaptopurine reveals distinct and overlapping impacts on gene expression.
A study on MOLT4 human T-cell leukemia cells resistant to 6-MP and 6-TG identified significant changes in the expression of genes involved in nucleotide metabolism and transport.[1] Notably, both resistant cell lines showed downregulation of nucleoside transporters, suggesting a common mechanism of reduced drug uptake.[1]
Conversely, a study on a mouse melanoma model treated with 6-TG did not find statistically significant differentially expressed genes in the bulk RNA-seq data.[2] However, functional analysis pointed towards the modulation of immunogenic pathways, highlighting that the impact of these analogs can be subtle and context-dependent.[2]
Table 1: Key Genes and Pathways Affected by 6-Thioguanine and 6-Mercaptopurine
| Gene/Pathway Category | 6-Thioguanine (6-TG) | 6-Mercaptopurine (6-MP) | Potential Overlap/Divergence for this compound |
| Nucleoside Transporters | Downregulation in resistant cells[1] | Downregulation in resistant cells[1] | Likely similar, as cellular uptake is a critical first step. |
| Purine Metabolism | Altered expression of enzymes in resistant cells[1] | Altered expression of enzymes in resistant cells[1] | Expected to be a primary target due to its structural similarity to purines. |
| DNA Mismatch Repair (MMR) | Upregulation of DNTT in resistant cells[1] | Upregulation of DNTT in resistant cells[1] | The cellular response to DNA incorporation of the analog would likely involve the MMR pathway. |
| Immunogenic Pathways | Modulation suggested by functional analysis[2] | Not explicitly reported in the reviewed studies. | Dependent on the specific cellular context and tumor microenvironment. |
Experimental Protocols
To ensure reproducibility and aid in the design of future comparative studies, detailed experimental methodologies are crucial. The following protocols are based on standard practices for analyzing differential gene expression in response to drug treatment.
Cell Culture and Drug Treatment
-
Cell Line Maintenance: Human cell lines (e.g., MOLT4 T-cell leukemia) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: 6-Thioguanine and 6-Mercaptopurine are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Treatment: Cells are seeded at a specific density and treated with the desired concentrations of the purine analogs or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
RNA Extraction and Quality Control
Total RNA is extracted from treated and control cells using a TRIzol-based method or a commercially available kit (e.g., Qiagen RNeasy Kit).[3][4][5] The integrity and concentration of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.
Gene Expression Analysis (RNA-Sequencing)
-
Library Preparation: RNA-seq libraries are prepared from the total RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform like the Illumina NovaSeq.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Differential gene expression between drug-treated and control groups is determined using packages like DESeq2 or edgeR in R.[2] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Visualizing the Mechanisms of Action
To better understand the cellular processes affected by purine analogs, diagrams of key signaling pathways and experimental workflows are provided below.
Caption: Metabolic activation pathway of purine analogs.
Caption: A typical experimental workflow for RNA-sequencing analysis.
Conclusion
The analysis of differential gene expression in response to 6-Thioguanine and 6-Mercaptopurine reveals a complex interplay of cellular uptake, metabolic activation, and downstream effects on pathways crucial for cell survival and proliferation. While direct transcriptomic data for this compound is needed for a definitive comparison, the insights gained from its analogs provide a strong foundation for predicting its biological activity and for designing future studies. The provided protocols and visualizations serve as a valuable resource for researchers aiming to further elucidate the molecular mechanisms of purine analogs and to develop more effective cancer therapies.
References
- 1. The pattern of gene expression and gene dose profiles of 6-Mercaptopurine- and 6-Thioguanine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analysis pipeline for understanding 6-thioguanine effects on a mouse tumour genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 4. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 5. addgene.org [addgene.org]
Safety Operating Guide
Proper Disposal of 6-Methylpurine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 6-Methylpurine is critical due to its significant health hazards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, minimizing risks and ensuring regulatory compliance.
This compound is a toxic adenine (B156593) analog classified as a hazardous substance. It is harmful if swallowed, fatal in contact with skin, may cause an allergic skin reaction, and causes serious eye damage.[1][2] Proper disposal is not merely a procedural formality but a crucial step in maintaining a safe laboratory environment and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat or protective clothing, and eye and face protection.[1] All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1]
Quantitative Hazard Data
For a quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 2 | Danger | H310: Fatal in contact with skin[2] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[2] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of solid this compound, contaminated labware, and empty containers.
1. Waste Collection and Segregation:
-
Solid Waste:
-
Carefully sweep up solid this compound, avoiding dust generation.[1]
-
Place the collected solid waste into a designated, properly labeled, and leak-proof hazardous waste container.[1][4][5] The original manufacturer's container is a suitable option if it is in good condition.[4]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[6]
-
-
Contaminated Lab Supplies:
-
Items such as gloves, bench paper, and kimwipes that are contaminated with this compound should be considered hazardous waste.
-
Double-bag these materials in clear plastic bags to allow for visual inspection by environmental health and safety (EH&S) personnel.[4] Place the bagged waste into the designated solid hazardous waste container.
-
2. Waste Container Management:
-
Container Selection: Use containers that are compatible with this compound and have a secure, screw-on cap.[4][6] Avoid using containers with corks or parafilm as a primary closure.[4]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic," "Corrosive").[5][7]
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the generator.[6]
-
The container must be kept closed at all times, except when adding waste.[4][6]
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[4] The secondary container should be capable of holding 110% of the volume of the primary container.[4]
-
3. Disposal of Empty this compound Containers:
Due to the high toxicity of this compound, empty containers must be managed carefully to ensure they are free of any residual product.
-
Decontamination:
-
Final Disposal: Once thoroughly decontaminated, the container may be disposed of in the regular trash.[7] However, it is crucial to deface the original label to prevent any confusion.
4. Requesting a Hazardous Waste Pickup:
-
Once the hazardous waste container is full or has been in storage for the maximum allowable time (typically 90 days, but institutional policies may vary), arrange for a pickup by your institution's EH&S department or a licensed hazardous waste disposal contractor.[4][5]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, ensuring the safety of themselves and their colleagues while maintaining compliance with environmental regulations. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H6N4 | CID 5287547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling 6-Methylpurine
For researchers, scientists, and drug development professionals, the safe handling of 6-Methylpurine is paramount due to its significant health hazards. This guide provides immediate, procedural, and step-by-step instructions for the use of personal protective equipment (PPE), operational handling, and disposal of this compound to ensure laboratory safety and minimize risk.
Hazard Summary: this compound is a toxic adenine (B156593) analog that presents several health risks. It is harmful if swallowed, fatal in contact with skin, may cause an allergic skin reaction, and causes serious eye damage[1][2].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard or equivalent. A face shield should be worn over goggles if there is a risk of splashing. | Protects eyes from splashes and airborne particles[3][4][5]. |
| Hand Protection | Nitrile, neoprene, or butyl rubber gloves. Double gloving is recommended. | Provides a barrier against skin contact. Check the manufacturer's glove compatibility chart[3]. |
| Body Protection | A fully buttoned, flame-resistant lab coat. A chemically resistant apron should be considered for larger quantities. | Protects skin and personal clothing from contamination[1][3][4]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges (e.g., N95 dust mask) should be used. | Prevents inhalation of harmful dust or vapors[3][6]. |
| Footwear | Closed-toe, closed-heel shoes. | Protects feet from spills[3]. |
Quantitative Data
The following table provides key quantitative data for this compound.
| Property | Value |
| Melting Point | 237-238 °C[6][7] |
| Water Solubility | 50 mg/mL[6][7] |
| Storage Temperature | -20°C[6][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
- Assemble all necessary equipment and reagents before starting work.
- Ensure a certified chemical fume hood is operational.
- Clearly label all containers with the chemical name and hazard symbols.
- Have an emergency plan and necessary spill control materials readily available.
2. Donning PPE:
- Put on a lab coat, ensuring it is fully buttoned.
- Wear appropriate closed-toe shoes.
- Put on safety goggles and a face shield if necessary.
- Don the first pair of gloves.
- Don the second pair of gloves, ensuring the cuffs are over the sleeves of the lab coat.
3. Handling this compound:
- Conduct all work with this compound inside a certified chemical fume hood to avoid dust formation and inhalation[1][3].
- Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing[1].
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
- Keep containers tightly closed when not in use.
- Do not eat, drink, or smoke in the handling area[4].
4. Post-Handling:
- After handling, wash hands thoroughly with soap and water, even if gloves were worn.
- Decontaminate all work surfaces and equipment.
- Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, goggles, lab coat, and finally inner gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Collection:
- Collect all solid waste, including unused this compound and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
- For liquid waste, use a separate, labeled hazardous waste container.
2. Spill Management:
- In case of a spill, evacuate the area and prevent others from entering.
- Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal[1]. Avoid creating dust.
- Clean the spill area with an appropriate decontaminating solution.
3. Final Disposal:
- Dispose of all this compound waste through a licensed hazardous waste disposal company[1].
- Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it as regular trash.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
